An In-depth Technical Guide to the NMR Spectroscopic Analysis of (R)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride
Foreword: The Imperative of Structural Elucidation in Drug Development In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Imperative of Structural Elucidation in Drug Development
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of both safety and efficacy. For chiral molecules such as (R)-Octahydropyrrolo[1,2-a]pyrazine, a versatile bicyclic diamine scaffold, a thorough structural characterization is paramount. This guide provides a comprehensive technical overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of its dihydrochloride salt. As direct experimental spectra for this specific compound are not widely published, this document will focus on a detailed, theoretically-grounded prediction of the ¹H and ¹³C NMR spectra. This predictive approach, rooted in fundamental principles and data from analogous structures, offers a robust framework for researchers to interpret their own experimental data with confidence.
The Molecular Architecture: (R)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride
(R)-Octahydropyrrolo[1,2-a]pyrazine is a saturated heterocyclic compound featuring a fused pyrrolidine and piperazine ring system. The "(R)" designation indicates the stereochemistry at the chiral bridgehead carbon (C8a). As a dihydrochloride salt, both nitrogen atoms are protonated, significantly influencing the electronic environment and, consequently, the NMR spectrum.
Diagram 1: Molecular Structure and Atom Numbering
Caption: Structure of (R)-Octahydropyrrolo[1,2-a]pyrazine with IUPAC numbering.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be complex due to the rigid bicyclic structure and the presence of multiple diastereotopic protons. The protonation of the nitrogen atoms will cause a general downfield shift of adjacent protons due to the inductive effect of the positive charges.[1][2] The chemical shifts are predicted for a deuterated solvent such as D₂O or DMSO-d₆, where the N-H protons would be either exchanged or observed as broad signals.
Table 1: Predicted ¹H NMR Data
Proton(s)
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constants (J, Hz)
Rationale
H-1, H-3, H-4, H-6, H-7, H-8
3.0 - 4.0
Multiplets
-
Protons on carbons adjacent to protonated nitrogens experience significant deshielding. The rigid ring system leads to complex splitting patterns.
H-2
1.8 - 2.2
Multiplet
-
Aliphatic protons on the pyrrolidine ring, further from the nitrogen atoms, will be more upfield.
H-8a
3.2 - 3.6
Multiplet
-
The bridgehead proton is adjacent to two nitrogen atoms, leading to a downfield shift.
NH⁺
9.0 - 12.0
Broad Singlets
-
Protons on positively charged nitrogen atoms are highly deshielded and often appear as broad signals due to quadrupolar relaxation and exchange.[3][4]
Predicted ¹³C NMR Spectrum
In the ¹³C NMR spectrum, all seven carbon atoms are chemically non-equivalent and should produce distinct signals. Similar to the ¹H spectrum, carbons adjacent to the protonated nitrogen atoms will be shifted downfield.[5]
Table 2: Predicted ¹³C NMR Data
Carbon
Predicted Chemical Shift (δ, ppm)
Rationale
C-1, C-3, C-4, C-6, C-8
45 - 60
Carbons directly bonded to nitrogen are deshielded. The dihydrochloride form enhances this effect.
C-2
20 - 30
This aliphatic carbon is the most shielded in the structure.
C-7
25 - 35
An aliphatic carbon in the pyrrolidine ring, slightly deshielded compared to C-2.
C-8a
60 - 70
The bridgehead carbon is bonded to two nitrogen atoms, resulting in a significant downfield shift.
Experimental Protocol: From Sample to Spectrum
The quality of NMR data is critically dependent on meticulous sample preparation.[6][7] For a hygroscopic dihydrochloride salt, particular care must be taken.
Diagram 2: NMR Sample Preparation and Data Acquisition Workflow
Caption: A standardized workflow for NMR analysis.
Step-by-Step Methodology:
Sample Weighing: Accurately weigh approximately 5-10 mg of (R)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride into a clean, dry vial. For ¹³C NMR, a higher concentration may be beneficial.[6][7]
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is an excellent choice for hydrochloride salts due to its polarity. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which has the advantage of not exchanging with the N-H protons, allowing for their observation. Vortex the vial until the sample is fully dissolved.
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.[6]
Data Acquisition:
Insert the sample into the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Tune and match the probe for both the ¹H and ¹³C frequencies.
Perform automated or manual shimming to optimize the magnetic field homogeneity.
Acquire a standard one-dimensional ¹H spectrum.
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans will be required.
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (typically to a residual solvent peak or an internal standard).
Interpreting the Spectrum: Key Considerations
Solvent Effects: The choice of solvent can influence chemical shifts, particularly for the N-H protons. In D₂O, these protons will exchange with deuterium and will not be observed. In aprotic solvents like DMSO-d₆, they will be visible, often as broad peaks.[4]
Diastereotopicity: Due to the chiral center and the rigid bicyclic structure, many methylene protons (CH₂) are diastereotopic, meaning they are chemically non-equivalent. This will result in them having different chemical shifts and coupling to each other, leading to more complex splitting patterns (e.g., "doublet of doublets").
2D NMR for Unambiguous Assignment: For a molecule with this level of complexity, one-dimensional spectra alone may not be sufficient for a complete and unambiguous assignment. Two-dimensional NMR experiments are highly recommended:
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
(S)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride chemical properties
An In-Depth Technical Guide to (S)-Octahydropyrrolo[1,2-a]pyrazine Hydrochloride: A Core Scaffold in Modern Drug Discovery Authored by: Gemini, Senior Application Scientist Foreword: In the landscape of medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to (S)-Octahydropyrrolo[1,2-a]pyrazine Hydrochloride: A Core Scaffold in Modern Drug Discovery
Authored by: Gemini, Senior Application Scientist
Foreword: In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous properties upon drug candidates is perpetual. Certain structural motifs, often termed "privileged scaffolds," repeatedly appear in successful therapeutic agents due to their ability to present functional groups in a precise three-dimensional arrangement, enhancing target affinity and optimizing pharmacokinetic profiles. The bicyclic diamine (S)-Octahydropyrrolo[1,2-a]pyrazine is a quintessential example of such a scaffold. Its rigid, chiral structure serves as a proline mimetic, providing a conformational constraint that is highly valuable in the design of peptidomimetics and other small molecule inhibitors.[1][2] This guide provides an in-depth examination of the chemical properties, synthesis, analysis, and application of its hydrochloride salt, tailored for researchers and drug development professionals.
Core Physicochemical and Structural Properties
(S)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride is the salt form of a saturated, bicyclic heterocyclic amine. The "(S)" designation refers to the stereochemistry at the bridgehead carbon, a critical feature derived from its synthesis, typically from L-proline.[3] This chirality is fundamental to its utility as a bioisostere for proline in protein-ligand interactions. The hydrochloride salt form is commonly used to improve the compound's stability, crystallinity, and aqueous solubility, which are advantageous for handling, formulation, and biological testing.
| Storage | Store in a dry, sealed container, often at 4°C | ChemScene[5] |
The Role in Medicinal Chemistry: A Proline Bioisostere
The primary value of the (S)-octahydropyrrolo[1,2-a]pyrazine scaffold lies in its function as a conformationally restricted proline mimetic.[1] Proline's unique cyclic structure introduces a "kink" into peptide backbones, a feature often crucial for binding to protein targets. This scaffold mimics that kink but offers several advantages:
Rigidity: The bicyclic system is more rigid than proline, reducing the entropic penalty upon binding to a target and potentially increasing affinity.
Synthetic Tractability: The secondary amine in the pyrazine ring provides a convenient handle for further chemical modification and elaboration, allowing for the exploration of diverse chemical space.[6]
Novelty and Patentability: It provides a novel chemical entity distinct from natural peptide structures, which is critical for intellectual property in drug development.
A prime example of its application is in the development of antagonists for the Inhibitor of Apoptosis (IAP) proteins.[2] IAP proteins are key regulators of apoptosis (programmed cell death), and their overexpression is a hallmark of many cancers. Endogenous IAP antagonists, like Smac/DIABLO, feature an N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif that binds to IAP proteins. The proline residue is essential for this interaction. Researchers have successfully replaced the proline residue with the (S)-octahydropyrrolo[1,2-a]pyrazine scaffold to create potent, small-molecule IAP antagonists.[1] One such compound, T-3256336, demonstrated significant tumor regression in preclinical models, validating the scaffold's utility.[1]
Caption: Role of the scaffold as a proline mimetic in IAP inhibitors.
Synthesis and Analytical Characterization
Representative Stereoselective Synthesis
The synthesis of (S)-octahydropyrrolo[1,2-a]pyrazine hydrochloride invariably begins with a chiral starting material to establish the correct stereochemistry at the bridgehead carbon. L-proline is the most logical and common precursor.[3] The following protocol is a representative, multi-step synthesis that illustrates the core chemical transformations required.
Caption: General workflow for the stereoselective synthesis.
Experimental Protocol: Synthesis
Step 1: N-Protection of L-Proline: L-proline is first protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent the secondary amine from interfering in subsequent steps.
Rationale: Protecting the proline nitrogen ensures that the subsequent amide coupling occurs selectively at the carboxylic acid moiety.
Step 2: Amide Coupling: The protected Boc-L-proline is coupled with an amino acid ester, such as ethyl glycinate, using standard peptide coupling reagents (e.g., EDC/HOBt).
Rationale: This step builds the linear precursor that contains all the necessary atoms for the target bicyclic system.
Step 3: Boc Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to expose the secondary amine of the proline ring.
Rationale: Deprotection is necessary to allow for the subsequent intramolecular cyclization.
Step 4: Intramolecular Cyclization (Lactam Formation): Upon heating, the deprotected linear precursor undergoes spontaneous intramolecular cyclization. The newly freed proline amine attacks the ethyl ester, displacing ethanol and forming a stable six-membered diketopiperazine-like intermediate (a bicyclic lactam).
Rationale: This key step forms the second ring of the bicyclic scaffold. The reaction is driven by the formation of a thermodynamically stable lactam.
Step 5: Full Reduction: The bicyclic lactam intermediate is then fully reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This converts both amide carbonyl groups into methylene groups (CH₂).
Rationale: This is the final step in forming the saturated octahydropyrrolo[1,2-a]pyrazine core. The choice of reducing agent is critical to ensure complete reduction without side reactions.
Step 6: Salt Formation: The resulting free base is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt. The solid is then filtered and dried.
Rationale: Conversion to the hydrochloride salt enhances stability and handling properties, providing a crystalline solid that is easier to purify and weigh accurately for biological assays.
Spectroscopic Profile
unambiguous characterization of (S)-octahydropyrrolo[1,2-a]pyrazine hydrochloride is crucial. While obtaining spectra for the exact compound can require direct measurement, data from analogous structures and chemical principles allow us to predict the key features.[7]
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will be complex due to the fused ring system and the chiral center, leading to diastereotopic protons. Key expected signals include:
A series of multiplets in the 1.5-3.5 ppm range corresponding to the 14 protons on the saturated carbon framework.
The protons adjacent to the nitrogen atoms will be shifted downfield compared to the purely aliphatic protons.
In the hydrochloride salt, a broad signal for the N-H protons may be observed, with its chemical shift being highly dependent on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show 7 distinct signals for the 7 carbon atoms of the bicyclic core.
Carbons adjacent to nitrogen atoms (C-N) will appear in the 40-65 ppm range.
The bridgehead carbon (C-8a) will also be in this region.
The purely aliphatic carbons of the pyrrolidine ring will be further upfield.
Mass Spectrometry (MS): This technique is used to confirm the molecular weight.[7]
When using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the molecular ion of the free base [M+H]⁺.
For C₇H₁₄N₂, the expected exact mass of the [M+H]⁺ ion would be approximately 127.1235 m/z. High-resolution mass spectrometry (HRMS) should confirm this mass to within a few parts per million (ppm), confirming the elemental composition.[8]
Application in a Research Setting: A Competitive Binding Assay
To assess the efficacy of a new compound containing the (S)-octahydropyrrolo[1,2-a]pyrazine scaffold as an IAP inhibitor, a competitive binding assay is a standard and robust method. Fluorescence Polarization (FP) is an ideal technique for this purpose.[9]
Principle of FP Assay: The assay measures the change in the tumbling rate of a small, fluorescently labeled peptide (a "tracer") in solution.[10]
When the tracer is free, it tumbles rapidly, and emitted light is depolarized (Low FP signal).
When the tracer binds to a large protein (like an IAP protein), its tumbling slows dramatically, and the emitted light remains highly polarized (High FP signal).
An unlabeled inhibitor compound competes with the tracer for the same binding site. As the inhibitor displaces the tracer, the tracer tumbles freely again, causing a decrease in the FP signal.[11]
Caption: Workflow for a Fluorescence Polarization (FP) competitive binding assay.
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.01% Tween-20).
IAP Protein: Dilute a stock solution of purified recombinant IAP protein (e.g., XIAP-BIR3 domain) to a final concentration determined by prior titration experiments (e.g., 200 nM).[12]
Fluorescent Tracer: Use a synthetic peptide corresponding to the Smac N-terminus (e.g., AVPI) labeled with a fluorophore (e.g., TAMRA). Dilute to a final concentration of ~10 nM.[12]
Test Compound: Prepare a serial dilution series of the (S)-octahydropyrrolo[1,2-a]pyrazine-containing compound in DMSO, then dilute further in assay buffer.
Assay Procedure (384-well plate format):
Add 10 µL of assay buffer containing the fluorescent tracer to all wells.
Add 5 µL of the test compound dilutions to the sample wells.
Add 5 µL of assay buffer with DMSO to the "High FP" (maximum signal) control wells.
Initiate the reaction by adding 5 µL of the IAP protein solution to the sample and "High FP" wells.
Add 5 µL of assay buffer to the "Low FP" (minimum signal) control wells instead of protein.
Incubation and Measurement:
Seal the plate and incubate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
Data Analysis:
The degree of inhibition is calculated based on the signal reduction relative to the high and low controls.
Plot the FP signal (in milli-polarization units, mP) against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to displace 50% of the bound tracer.[13] A robust assay should have a Z'-factor value greater than 0.5.[12]
Safety, Handling, and Storage
(S)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride, like many amine hydrochlorides, should be handled with appropriate care in a laboratory setting.
Hazards: May cause skin and serious eye irritation.[4] It is advisable to avoid breathing dust.
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Ground equipment when handling larger quantities to prevent static discharge.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
(S)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride is more than a simple chemical building block; it is a validated and powerful tool in the arsenal of the medicinal chemist. Its identity as a rigid, chiral proline mimetic enables the design of potent and specific modulators of protein-protein interactions, as demonstrated by its successful incorporation into IAP antagonists. A thorough understanding of its synthesis, analytical characteristics, and application in relevant biological assays is essential for any research team aiming to leverage this privileged scaffold in the pursuit of novel therapeutics.
References
Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic. Journal of Medicinal Chemistry. [Link]
Synthesis of octahydropyrrolo[1,2-a]pyrazine A derivatives 286 and 287. ResearchGate. [Link]
Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. PubMed. [Link]
This guide provides a comprehensive technical analysis of (R)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride , focusing on its InChI Key architecture, chemical identity, and application in drug discovery. Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of (R)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride , focusing on its InChI Key architecture, chemical identity, and application in drug discovery.
Executive Summary: The Identifiers
In cheminformatics and drug development, distinguishing between the active pharmaceutical ingredient (API) parent and its salt form is critical for database mapping and patent searches. For (R)-Octahydropyrrolo[1,2-a]pyrazine, the InChI Key differs based on the protonation state and counterion stoichiometry.
Note on Salt Forms: The dihydrochloride (2HCl) is the thermodynamically stable crystalline form typically supplied for research. While a monohydrochloride is theoretically possible, the commercial standard for this diamine scaffold is the dihydrochloride. The InChI Key JHDWGEOMYLXPIY-XCUBXKJBSA-N specifically encodes the 2HCl stoichiometry.
Structural & Stereochemical Analysis
The molecule features a bicyclic 5,6-fused ring system (pyrrolidine fused to piperazine). The bridgehead nitrogen is tertiary, while the secondary amine in the piperazine ring serves as the primary vector for derivatization.
Chirality: The molecule possesses a single chiral center at the bridgehead carbon (C8a ).
Configuration: The (R)-enantiomer places the bridgehead hydrogen in a specific spatial orientation that dictates the puckering of the fused rings, influencing binding affinity in chiral protein pockets (e.g., GPCRs).
InChI String Decoding
The International Chemical Identifier (InChI) string provides the raw data from which the Key is hashed.
/t7- : Stereochemistry layer. The - indicates the specific configuration at the chiral atom (C7 in canonical numbering).
/m1/s1 : Inverted stereochemistry indicators required for the specific (R) assignment.
InChI Key Architecture
The InChI Key is a fixed-length (27-character) hash of the InChI string, designed for rapid database indexing.
Logic Diagram: InChI Key Generation
The following diagram illustrates how the structural features of the molecule are compressed into the InChI Key.
Caption: Logic flow converting the chemical structure into the three distinct blocks of the InChI Key.
Synthesis & Fabrication Protocols
The synthesis of (R)-Octahydropyrrolo[1,2-a]pyrazine typically involves cyclization strategies starting from chiral amino acid derivatives (e.g., D-Proline) to establish the stereocenter early.
Synthetic Pathway (D-Proline Route)
Starting Material: D-Proline (provides the (R)-stereocenter).
Coupling: Reaction with ethylenediamine or a glycine derivative.
Cyclization: Intramolecular cyclization to form the diketopiperazine intermediate.
Reduction: Strong reduction (e.g., LiAlH₄ or BH₃·THF) converts the carbonyls to methylenes, yielding the bicyclic amine.
Salt Formation: Treatment with HCl in dioxane/ethanol precipitates the dihydrochloride salt.
Workflow Diagram
Caption: Step-by-step synthetic route from D-Proline to the final hydrochloride salt.
Applications in Drug Development
This scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of providing high-affinity ligands for diverse biological targets.
Key Therapeutic Areas
Mu-Opioid Receptor Antagonists:
The scaffold mimics the piperidine ring found in classical opioids but adds conformational constraint.
Researchers utilize the secondary amine to attach aryl groups (e.g., via reductive amination) to probe the hydrophobic pockets of the GPCR.
Histamine H3 Receptor Ligands:
The bicyclic diamine serves as a polar core that interacts with Aspartate residues in the receptor binding site.
Fragment-Based Drug Discovery (FBDD):
Due to its low molecular weight (MW < 200) and high solubility (Fsp³ character), it is an ideal fragment for screening libraries.
Analytical Characterization Data
To validate the identity of the synthesized material, compare against these standard parameters:
Method
Expected Signal / Result
¹H NMR (D₂O)
Distinct multiplets for the pyrrolidine ring (1.5–2.2 ppm) and piperazine ring (2.8–3.5 ppm). The bridgehead proton appears as a multiplet around 2.2–2.5 ppm.
¹³C NMR
7 distinct carbon signals. Bridgehead carbon (~60-65 ppm) is diagnostic.
Mass Spec (ESI+)
[M+H]⁺ = 127.12 (Free base mass). Note: HCl does not appear in the positive ion mode parent peak.
Optical Rotation
values must be positive (specific value depends on solvent/concentration, typically around +10° to +30°).
References
PubChem Compound Summary. (R)-Octahydropyrrolo[1,2-a]pyrazine. National Center for Biotechnology Information. Available at: [Link]
Le Bourdonnec, B., et al. (2006).[5] Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
A Technical Guide to (S)-Octahydropyrrolo[1,2-a]pyrazine Hydrochloride: A Chiral Scaffold for Advanced Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (S)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride, a pivotal chiral building block in mod...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (S)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride, a pivotal chiral building block in modern medicinal chemistry. We will delve into its chemical identity, stereoselective synthesis, analytical characterization, and its significant applications as a constrained proline bioisostere in designing novel therapeutics.
Core Chemical Identity and Physicochemical Properties
(S)-Octahydropyrrolo[1,2-a]pyrazine, also known as (S)-1,4-Diazabicyclo[4.3.0]nonane, is a saturated bicyclic diamine. Its rigid, conformationally constrained structure makes it an attractive scaffold for mimicking the proline turn in peptides, a crucial feature for modulating protein-protein interactions. The hydrochloride salt enhances the compound's stability and aqueous solubility, rendering it more amenable for use in synthetic and biological applications.
The accurate identification of this compound is critical, as different salt forms and stereoisomers exist. The specific CAS number for the (S)-enantiomer hydrochloride salt is 1204603-40-6 . It is essential to distinguish this from the racemic mixture or other salt forms like the dihydrochloride or hydrobromide.
Note: Specific physicochemical data such as melting point and solubility for the hydrochloride salt are not consistently reported in public literature and should be determined experimentally or by consulting the supplier's certificate of analysis.
The Significance of Chirality: The (S)-Enantiomer
The biological activity of chiral molecules is often dictated by their stereochemistry. The (S)-configuration of the octahydropyrrolo[1,2-a]pyrazine core is crucial for its function as a proline mimetic. This specific spatial arrangement allows for precise orientation of substituents, enabling high-affinity interactions with chiral biological targets like the BIR3 domain of Inhibitor of Apoptosis (IAP) proteins[3]. Therefore, the synthesis and analysis must be stereocontrolled to ensure the isolation of the desired (S)-enantiomer, free from its (R)-counterpart.
Stereoselective Synthesis Pathway
The synthesis of enantiomerically pure (S)-Octahydropyrrolo[1,2-a]pyrazine typically starts from a chiral precursor, most commonly L-proline or its derivatives. The following workflow outlines a representative synthetic strategy, emphasizing the preservation of stereochemistry.
Causality Behind Experimental Choices: The selection of L-proline as the starting material is the foundational step that dictates the final (S)-stereochemistry of the bicyclic product. The subsequent steps involve standard, high-yielding reactions like esterification and amide formation, followed by a critical reduction and cyclization sequence. The use of a powerful reducing agent like lithium aluminum hydride (LAH) is necessary to reduce both the ester and the amide functionalities to amines, which then undergo intramolecular cyclization to form the desired scaffold. The final step of forming the hydrochloride salt is performed to improve the compound's handling and stability.
Caption: Synthetic workflow for (S)-Octahydropyrrolo[1,2-a]pyrazine HCl.
Detailed Experimental Protocol (Illustrative)
This protocol is a generalized representation based on established organic chemistry principles for similar transformations. For a specific, validated procedure, consult primary literature such as the supplementary information of Hashimoto et al., J. Med. Chem. 2013.[4]
Step 1: Esterification of L-Proline. To a cooled (0 °C) suspension of L-proline in methanol, add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Remove the solvent under reduced pressure to yield L-proline methyl ester hydrochloride.
Step 2: Amide Coupling. Dissolve L-proline methyl ester hydrochloride and a suitable N-protected amino acid (e.g., Boc-glycine) in dichloromethane (DCM). Add a coupling agent (e.g., EDC/HOBt) and a non-nucleophilic base (e.g., DIEA). Stir at room temperature for 8-12 hours. Perform an aqueous workup to isolate the protected dipeptide.
Step 3: Reduction and Cyclization. Carefully add the dipeptide product to a suspension of lithium aluminum hydride (LAH) in anhydrous THF at 0 °C. Reflux the mixture for 6-10 hours. Cool the reaction and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting solids and concentrate the filtrate to yield the crude (S)-octahydropyrrolo[1,2-a]pyrazine free base. Purify by column chromatography or distillation.
Step 4: Hydrochloride Salt Formation. Dissolve the purified free base in anhydrous diethyl ether or DCM. Add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield (S)-octahydropyrrolo[1,2-a]pyrazine hydrochloride as a solid.
Analytical Methodologies for Quality Control
Ensuring the chemical purity and, most importantly, the enantiomeric excess (e.e.) of the final product is paramount. A combination of spectroscopic and chromatographic techniques is employed for this self-validating system.
Spectroscopic Characterization (¹H and ¹³C NMR)
NMR spectroscopy is used to confirm the structural integrity of the synthesized scaffold. The spectra should be consistent with the octahydropyrrolo[1,2-a]pyrazine core. While specific chemical shifts can vary slightly based on the solvent and salt form, the proton NMR should show a complex series of multiplets in the aliphatic region (typically 1.5-3.5 ppm), and the carbon NMR should display seven distinct signals for the carbon atoms of the bicyclic system.
Chromatographic Purity and Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of the compound.
Rationale for Method Selection: The separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP) within the HPLC column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds, including amines[5][6][7]. The choice between normal-phase and reversed-phase chromatography depends on the analyte's solubility and stability[5]. For a polar amine hydrochloride salt, a polar organic or reversed-phase method is often a good starting point.
Caption: Workflow for chiral HPLC analysis.
Protocol: Chiral HPLC Method Development
Column Selection: Begin screening with a polysaccharide-based chiral column, such as a Chiralcel® OD-H or Chiralpak® AD column.
Mobile Phase Screening:
Normal Phase: Start with a mobile phase of n-Hexane/Isopropanol (90:10 v/v). For basic compounds like this, add a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.
Reversed Phase: Screen with Acetonitrile/Water or Methanol/Water with a buffer (e.g., 0.1% trifluoroacetic acid or ammonium bicarbonate).
Optimization: Adjust the ratio of the mobile phase components to optimize the resolution and retention times of the two enantiomers. A lower flow rate (e.g., 0.5-1.0 mL/min) often improves chiral separations[6].
Validation: Once separation is achieved, validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines. The goal is to obtain two baseline-separated peaks, one for the (S)-enantiomer and one for the (R)-enantiomer. The % e.e. is calculated from the integrated peak areas: % e.e. = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.
Applications in Drug Development
The primary utility of the (S)-octahydropyrrolo[1,2-a]pyrazine scaffold is its role as a constrained proline mimetic. This has been expertly exploited in the development of antagonists for Inhibitor of Apoptosis (IAP) proteins.
Case Study: IAP Antagonists
IAP proteins are key regulators of apoptosis (programmed cell death) and are often overexpressed in cancer cells, contributing to therapeutic resistance. A natural antagonist is the protein Smac/DIABLO, which binds to IAPs via its N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) sequence. The proline residue induces a critical turn in the peptide backbone necessary for binding.
Researchers successfully replaced the central Val-Pro dipeptide motif with the (S)-octahydropyrrolo[1,2-a]pyrazine scaffold[3]. This bicyclic system effectively mimicked the crucial turn conformation, leading to the development of highly potent, small-molecule IAP antagonists[3][4]. One such compound, T-3256336, demonstrated potent cellular activity (cIAP1 IC₅₀: 1.3 nM) and induced tumor regression in xenograft models[3]. The (S)-stereochemistry was essential for fitting into the binding pocket of the IAP BIR3 domain.
Caption: Application and logical relationships of the scaffold.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for the (S)-hydrochloride salt is not publicly available, data for the racemic free base provides a strong basis for handling procedures.
Hazard Identification: The free base is classified as causing severe skin burns and eye damage (H314) and may cause respiratory irritation (H335)[8]. It should be handled as a corrosive and irritant material.
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
(S)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride is a high-value chiral intermediate whose rigid bicyclic structure provides a powerful tool for medicinal chemists. Its successful application as a proline bioisostere in the development of potent IAP antagonists underscores its importance in scaffold-based drug design. A thorough understanding of its stereoselective synthesis and rigorous analytical characterization, particularly chiral HPLC, are essential for its effective use in research and development. This guide provides the foundational knowledge for scientists to confidently incorporate this versatile building block into their advanced drug discovery programs.
References
Hashimoto, K., Saito, B., Miyamoto, N., et al. (2013). Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic. Journal of Medicinal Chemistry, 56(3), 1228-1246. [Link]
PubChem. (n.d.). Octahydropyrrolo(1,2-a)pyrazine. National Center for Biotechnology Information. [Link]
Satinder Ahuja. (2007). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons. [Link]
Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. [Link]
PubMed. (2013). Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. [Link]
Experimental Profiling of Octahydropyrrolo[1,2-a]pyrazine Derivatives in NMT Inhibition
[1][2] Introduction & Mechanistic Rationale N-Myristoyltransferase (NMT) is a eukaryotic monomeric enzyme responsible for the irreversible transfer of myristate (a C14 saturated fatty acid) from myristoyl-CoA to the N-te...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Introduction & Mechanistic Rationale
N-Myristoyltransferase (NMT) is a eukaryotic monomeric enzyme responsible for the irreversible transfer of myristate (a C14 saturated fatty acid) from myristoyl-CoA to the N-terminal glycine of specific substrate proteins.[1][2][3][4][5][6][7][8] This modification is critical for membrane localization, protein stability, and signal transduction in oncogenesis (e.g., c-Src) and parasitic survival (Plasmodium, Leishmania).
The Octahydropyrrolo[1,2-a]pyrazine (OPP) scaffold represents a privileged chemotype in NMT inhibitor design. Structurally, the bicyclic OPP core acts as a conformational constraint, functioning as a proline mimetic . This allows it to mimic the turning geometry of the N-terminal peptide substrates of NMT, specifically residues found in the substrate binding pocket.
Mechanism of Inhibition
Unlike myristoyl-CoA analog inhibitors (which target the cofactor pocket), OPP-based derivatives (such as the cyclohexyl-octahydropyrrolo[1,2-a]pyrazine series) typically function as peptide-competitive inhibitors .
Peptide Binding Site: The OPP scaffold occupies the protein substrate groove.
CoA Binding Site: These inhibitors are generally non-competitive with respect to myristoyl-CoA.[1][2]
Kinetics: They stabilize the "closed" conformation of the enzyme or block the nucleophilic attack of the N-terminal glycine on the myristoyl-CoA thioester.
The following diagram illustrates the Bi-Bi ordered reaction mechanism of NMT and the specific intervention point of Octahydropyrrolo[1,2-a]pyrazine.
Figure 1: Kinetic mechanism of NMT showing the ordered binding of Myristoyl-CoA followed by the peptide substrate. OPP derivatives bind to the Binary Complex, competing directly with the peptide substrate.
Application Note: Compound Handling & Preparation
Successful inhibition assays require precise handling of the OPP scaffold, which can exhibit specific solubility profiles depending on the substituents (e.g., cyclohexyl vs. aryl groups).
Solubility & Stock Preparation
Solvent: Dimethyl sulfoxide (DMSO) is the standard vehicle.
Concentration: Prepare master stocks at 10 mM .
Storage: Aliquot into amber glass vials (hydrophobic compounds can stick to polypropylene) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Assay Tolerance: NMT enzymes are sensitive to organic solvents. Ensure final DMSO concentration in the assay is < 1.0% (v/v) .
Stability
The octahydropyrrolo[1,2-a]pyrazine core is generally chemically stable. However, if the derivative contains ester or amide side chains (common in peptidomimetics), avoid prolonged exposure to basic pH (>8.5) during storage.
This protocol utilizes 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM) .[3][4] CPM is non-fluorescent until it reacts with the thiol group of Coenzyme A (CoA), which is released stoichiometrically during the myristoylation reaction. This allows for real-time kinetic monitoring.[4]
Materials
Enzyme: Recombinant Human NMT1 or Plasmodium NMT (concentration optimized per batch, typically 10–50 nM).
Substrate: Biotinylated peptide derived from c-Src (e.g., GSNKSKPK) or specific parasitic sequence.
Cofactor: Myristoyl-CoA (Lithium salt).
Detection Reagent: CPM (Stock 5 mM in DMSO).
Buffer: 30 mM Tris-HCl (pH 7.4), 0.5 mM EDTA, 0.5 mM EGTA, 1.25 mM DTT, 0.1% Triton X-100. Note: DTT reacts with CPM; see critical note below.
Critical Modification for CPM Assay
WARNING: Standard DTT/Mercaptoethanol will react with CPM and cause high background.
Solution: Use a "Scavenger" approach or minimize reducing agents. Alternatively, use the Ellman’s Reagent endpoint method if high reducing power is strictly required for enzyme stability.
Optimized CPM Buffer: 50 mM Tris-HCl pH 8.0, 0.005% Tween-20. Exclude DTT from the reaction phase if possible, or keep < 0.1 mM.
Since NMT inhibitors prevent the lipidation required for membrane anchoring, a phenotypic assay tracking the localization of a fluorescent reporter is a robust validation of cellular permeability and target engagement.
Rationale
A fusion protein of the N-terminal myristoylation signal (e.g., from Src or Lck) linked to GFP will localize to the plasma membrane. Upon treatment with an OPP inhibitor, the non-myristoylated fusion protein will redistribute to the cytosol.
Workflow Visualization
Figure 2: Cellular redistribution assay workflow. Inhibition of NMT prevents membrane anchoring of the Src-GFP fusion.
Step-by-Step Procedure
Seeding: Seed HeLa or U2OS cells in 96-well imaging plates (black wall, clear bottom) at 5,000 cells/well.
Transfection: Transfect with pSrc(1-15)-GFP plasmid using Lipofectamine. Incubate 24 hours.
Treatment: Replace media with fresh media containing serial dilutions of the Octahydropyrrolo[1,2-a]pyrazine derivative.
Include a known NMT inhibitor (e.g., IMP-1088 or DDD85646) as a positive control.
Incubate for 6–12 hours. (Note: Turnover of existing myristoylated protein is slow; this assay relies on newly synthesized protein).
Fixation: Fix cells with 4% Paraformaldehyde for 15 minutes. Wash with PBS.
Imaging: Acquire images on a high-content imager (e.g., Operetta or ImageXpress).
Quantification:
Define "Membrane" and "Cytosol" regions of interest (ROI).
Calculate the Membrane:Cytosol Ratio .
A decrease in this ratio indicates NMT inhibition.
References
Discovery of COPP Chemotype:
Sikorski, J. A., et al. (2004). Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1. Journal of Medicinal Chemistry.
Fluorogenic Assay Protocol:
Goncalves, V., et al. (2012). A fluorescence-based assay for N-myristoyltransferase activity. Analytical Biochemistry.
NMT Inhibition Mechanism:
Tate, E. W., et al. (2019). Global profiling of the N-myristoylome using chemical probes. Nature Protocols.
Cellular Validation (GFP Shift):
Ducker, C. E., et al. (2005). Perturbation of the N-myristoylome in human cells. Molecular Cancer Research.
Application Note: Octahydropyrrolo[1,2-a]pyrazine Scaffolds in Cancer Drug Discovery
This Application Note is designed for researchers utilizing Octahydropyrrolo[1,2-a]pyrazine hydrochloride as a core scaffold or reference standard in the development of novel anticancer therapeutics. Introduction & Scien...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers utilizing Octahydropyrrolo[1,2-a]pyrazine hydrochloride as a core scaffold or reference standard in the development of novel anticancer therapeutics.
Introduction & Scientific Rationale
Octahydropyrrolo[1,2-a]pyrazine hydrochloride (OHPP-HCl) is a bicyclic, diaza-heterocyclic scaffold that serves as a "privileged structure" in medicinal chemistry. It acts as a rigid conformational constraint, often employed to mimic peptide
-turns or proline residues.
In cancer research, this scaffold is not typically a potent drug in its unsubstituted salt form. Instead, it is the pharmacophore core for high-potency derivatives, most notably Smac mimetics (Second Mitochondria-derived Activator of Caspases). These derivatives bind to Inhibitor of Apoptosis Proteins (IAPs), specifically XIAP and cIAP1/2, releasing the brake on apoptosis in cancer cells.
Key Applications
Fragment-Based Drug Discovery (FBDD): Used as a low-molecular-weight fragment to screen for binding pockets on targets like GPCRs and Kinases.
Negative Control/Baseline: Used in proliferation assays to distinguish the baseline toxicity of the scaffold from the specific activity of functionalized derivatives.
Smac Mimetic Synthesis: The core structure for synthesizing IAP antagonists (e.g., Compound 45, GDC-0152 analogs).
Solubility: Highly soluble in water and DMSO (>50 mM).
Stability: Hygroscopic. Store at -20°C in a desiccator.
Stock Solution Preparation (Protocol)
Objective: Prepare a 10 mM stock solution free of precipitates for cell culture.
Weighing: Weigh 1.63 mg of OHPP-HCl into a sterile microcentrifuge tube.
Note: Due to hygroscopicity, weigh quickly or use an antistatic gun.
Solvent Addition: Add 1.0 mL of sterile, cell-culture grade PBS (pH 7.4) or DMSO .
Expert Insight: While DMSO is standard for organic libraries, this HCl salt is water-soluble. Using PBS avoids DMSO toxicity effects in sensitive cell lines (e.g., primary cells). If comparing to hydrophobic derivatives, use DMSO to maintain solvent consistency.
Sterilization: Pass through a 0.22 µm PVDF syringe filter.
Storage: Aliquot into 20 µL volumes and freeze at -80°C. Avoid freeze-thaw cycles.
Experimental Protocol: Cell Proliferation Assay
Context: This protocol measures the antiproliferative effect of the OHPP scaffold versus a functionalized derivative (e.g., a Smac mimetic).
Reagent: CCK-8 (Cell Counting Kit-8) or Resazurin (Alamar Blue). Avoid MTT if possible to reduce manual handling steps that disturb semi-adherent cells.
Control: Staurosporine (Positive Death Control).
Step-by-Step Methodology
Seeding:
Seed tumor cells in 96-well plates at optimized densities (e.g., 3,000–5,000 cells/well).
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
Treatment:
Prepare serial dilutions of OHPP-HCl (0.1 µM to 100 µM) in complete media.
Critical Control: Include a "Solvent Only" well (e.g., 0.1% DMSO) and a "Media Only" blank.
Treat cells for 72 hours .[3] (Shorter exposures like 24h may miss the delayed apoptotic effect of IAP inhibition).
Readout:
Add 10 µL of CCK-8 reagent per well.
Incubate for 1–4 hours until orange dye develops.
Measure Absorbance at 450 nm.
Data Processing:
Normalize data:
Expected Results & Interpretation
Compound
IC50 Value
Interpretation
OHPP-HCl (Scaffold)
> 50 µM
Low Potency. Indicates the core ring alone is non-toxic and suitable as a scaffold. Toxicity at >100 µM is likely osmotic or non-specific.
Functionalized Derivative
< 1 µM
High Potency. Indicates successful target engagement (e.g., IAP binding).
Staurosporine
< 0.1 µM
System Validation. Confirms assay sensitivity.
Mechanism of Action: The Smac Mimetic Pathway
When OHPP is functionalized to mimic the AVPI peptide (Alanine-Valine-Proline-Isoleucine), it acts as an antagonist to XIAP. The following diagram illustrates this specific high-value application.
Pathway Diagram (Graphviz)
Figure 1: Mechanism of Action for Octahydropyrrolo[1,2-a]pyrazine-based Smac mimetics. The scaffold facilitates binding to the BIR domains of IAP proteins, releasing Caspases to trigger apoptosis.
Advanced Validation: Apoptosis Flow Cytometry
To confirm that growth inhibition is due to apoptosis (mechanism-specific) and not necrosis (non-specific toxicity of the salt), perform Annexin V/PI staining.
Harvest: Collect cells after 24h and 48h treatment with the IC50 concentration of the derivative (use the OHPP-HCl salt at the same concentration as a negative control).
Q4 (Annexin+/PI-): Early Apoptosis (Hallmark of Smac mimetics).
Q2 (Annexin+/PI+): Late Apoptosis.
Success Criteria: The functionalized derivative should show a significant shift to Q4/Q2, while the OHPP-HCl scaffold should remain largely in Q3 (Live).
References
Sun, H., et al. (2013). Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. Journal of Medicinal Chemistry, 56(11), 4521–4536.
Kim, I., et al. (2020). Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. European Journal of Medicinal Chemistry, 188, 111988.
Manimaran, M., & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- extracted from Streptomyces sp. Asian Journal of Pharmaceutics, 10(3).
Application Note: Pyrazine-Based Kinase Inhibitors in Clinical Trials
From Scaffold Design to Translational Protocols Abstract The pyrazine ring (1,4-diazine) and its fused derivatives (quinoxaline, imidazopyrazine, pyrrolopyrazine) represent a "privileged scaffold" in kinase inhibitor dis...
Author: BenchChem Technical Support Team. Date: February 2026
From Scaffold Design to Translational Protocols
Abstract
The pyrazine ring (1,4-diazine) and its fused derivatives (quinoxaline, imidazopyrazine, pyrrolopyrazine) represent a "privileged scaffold" in kinase inhibitor discovery. Their ability to mimic the adenine ring of ATP, facilitating hydrogen bonding with the kinase hinge region, has led to the approval of multiple high-profile oncology drugs. This guide analyzes the structural rationale behind these inhibitors, summarizes their clinical status, and provides standardized protocols for their evaluation in translational workflows.
Structural Rationale: The Pyrazine "Hinge Binder"
The success of pyrazine-based inhibitors stems from their electronic deficiency and specific nitrogen placement. In the ATP-binding pocket of protein kinases, the hinge region (connecting the N- and C-terminal lobes) acts as the primary anchor.
Nitrogen Positioning: The para-nitrogen arrangement allows one nitrogen to serve as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the hinge residues (e.g., Met, Glu, or Ala), while the adjacent carbons allow for substitution vectors that probe the hydrophobic back pocket (gatekeeper residue) or the solvent-exposed front region.
Scaffold Diversity:
Monocyclic Pyrazines: (e.g., Gilteritinib, Berzosertib) often use the pyrazine ring as a central connector, linking the hinge-binding motif to solubilizing groups.
Fused Pyrazines: (e.g., Acalabrutinib [imidazo[1,5-a]pyrazine], Erdafitinib [quinoxaline]) offer a larger surface area for van der Waals interactions and rigidify the core to reduce entropic penalties upon binding.
The following diagram illustrates the canonical binding mode of a fused pyrazine inhibitor within the kinase ATP pocket.
Figure 1: Schematic representation of pyrazine scaffold interactions within the kinase hinge region. The N1 nitrogen typically acts as the critical H-bond acceptor.
Clinical Landscape: Key Pyrazine-Based Candidates
The following table synthesizes key clinical data for pyrazine-derivative kinase inhibitors.
Drug Name
Scaffold Class
Primary Target
Indication
Clinical Status
Key Mechanism
Gilteritinib (Xospata)
Pyrazine-2-carboxamide
FLT3, AXL
AML (FLT3-mutated)
Approved (2018)
Type I (Active Conformation)
Acalabrutinib (Calquence)
Imidazo[1,5-a]pyrazine
BTK
MCL, CLL
Approved (2017)
Covalent (Cys481)
Erdafitinib (Balversa)
Quinoxaline (Benzopyrazine)
FGFR1-4
Urothelial Carcinoma
Approved (2019)
Type I (Pan-FGFR)
Entospletinib
Imidazo[1,2-a]pyrazine
Syk
AML, CLL
Phase II/III
ATP-Competitive
Berzosertib (VX-970)
Pyrazine-2-amine
ATR
Solid Tumors (Ovarian)
Phase II
DNA Damage Response
Linsitinib
Imidazo[1,5-a]pyrazine
IGF-1R, IR
Adrenocortical Carcinoma
Phase III (Discontinued)
Dual Inhibitor
Data Insight: The transition from simple pyrazines to fused imidazopyrazines (e.g., Acalabrutinib) often correlates with improved selectivity profiles and the ability to position "warheads" (e.g., acrylamides) for covalent bonding.
Translational Protocols
To ensure reproducibility and clinical relevance, the following protocols are recommended for the evaluation of pyrazine-based candidates.
Protocol A: Target Occupancy Assay (PBMC) for Covalent Inhibitors
Applicability: Essential for covalent inhibitors like Acalabrutinib to verify target engagement in clinical samples.
Rationale: Unlike reversible inhibitors, PK (plasma concentration) does not always correlate with PD (pharmacodynamics) for covalent drugs. Measuring the percentage of free kinase (unoccupied) in Peripheral Blood Mononuclear Cells (PBMCs) is the gold standard.
Materials:
Biotinylated probe (analogue of the inhibitor with a biotin tag).
Streptavidin-coated ELISA plates or MSD (Meso Scale Discovery) plates.
Sample Collection: Collect whole blood from treated patients at trough (C_min) and peak (C_max) timepoints. Isolate PBMCs using Ficoll-Paque density gradient centrifugation within 2 hours.
Ex Vivo Probing:
Aliquot PBMCs into two pools.
Pool A (Free Target): Incubate with saturating concentration (10 µM) of the Biotinylated Probe for 1 hour. This probe binds only to unoccupied kinase.
Pool B (Total Target): Denature/reduce to remove the covalent drug (if reversible) OR use a total protein antibody for normalization. Note: For covalent drugs, the drug is permanently bound. Therefore, Pool B usually serves as a "Total Protein" control using a distal epitope antibody.
Lysis & Capture: Lyse cells. Transfer lysates to Streptavidin-coated plates. The Biotin-Probe-Kinase complex will bind to the plate.
Detection: Add primary Anti-Kinase antibody followed by HRP-conjugated secondary.
Applicability: Early-stage screening to assess "off-target" liability of the pyrazine scaffold.
Rationale: Pyrazines are efficient ATP mimics but can be promiscuous. A LanthaScreen™ Eu Kinase Binding Assay (TR-FRET) is preferred over enzymatic assays for its sensitivity and ability to detect Type I and Type II binders.
Mix Kinase (5 nM), Eu-Antibody (2 nM), and Tracer (variable K_d) in 384-well plates.
Add Pyrazine Test Compound (10-point dose response).
Mechanism: The Tracer binds the ATP pocket, bringing the Alexa Fluor close to the Europium (FRET signal high). If the Pyrazine inhibitor binds, it displaces the Tracer (FRET signal decreases).
Data Analysis: Plot Emission Ratio (665/615) vs. log[Compound]. Calculate IC50.
Acceptance Criteria: Z' factor > 0.5.
Clinical Development Workflow
The following diagram outlines the critical decision gates for moving a pyrazine lead from preclinical validation to Phase II proof-of-concept.
Figure 2: Translational development pathway highlighting the critical "Biomarker Validation" step using Protocol A.
Application Notes & Safety Considerations
Solubility Challenges: The planar nature of fused pyrazines (e.g., quinoxalines) can lead to poor aqueous solubility (Class II/IV BCS).
Solution: Introduce solubilizing tails (e.g., methylpiperazine in Gilteritinib) or formulate as salts (e.g., mesylate, fumarate).
Phototoxicity: Some pyrazine derivatives absorb UV light in the UVA range (320-400 nm), leading to reactive oxygen species generation in the skin.
Protocol: Include a 3T3 Neutral Red Uptake Phototoxicity Test (OECD TG 432) early in the lead optimization phase.
CYP Inhibition: The nitrogen-rich heterocycle can coordinate with the heme iron of Cytochrome P450 enzymes.
Screening: Routine screening against CYP3A4 and CYP2D6 is mandatory. Berzosertib requires careful monitoring of CYP3A4 substrates in clinical trials.
References
Roskoski, R. Jr. (2023). "Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update." Pharmacological Research.
Wu, P., et al. (2016). "Small-molecule kinase inhibitors: an analysis of FDA-approved drugs." Drug Discovery Today.
Fabbro, D., et al. (2015). "Ten years of protein kinase inhibitors: from imatinib to the present." Methods in Molecular Biology.
Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology. (Relevant for future pyrazine-based degraders).
FDA Label - Gilteritinib (Xospata). (2018). U.S. Food and Drug Administration.[1]
FDA Label - Acalabrutinib (Calquence). (2017). U.S. Food and Drug Administration.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Synthesis of Octahydropyrrolo[1,2-a]pyrazine derivatives for drug discovery
Content Type: Application Note & Technical Guide
Executive Summary & Biological Rationale
The octahydropyrrolo[1,2-a]pyrazine bicyclic system is a "privileged scaffold" in medicinal chemistry, valued for its ability to rigidly mimic the
-turn conformation of peptides. Unlike its aromatic counterparts, this saturated system offers defined stereochemistry derived directly from the chiral pool (typically L-Proline), making it an ideal template for:
IAP Antagonists: Mimicking the AVPI binding motif of Smac to inhibit XIAP and cIAP1/2 [1].
GPCR Ligands: Acting as a conformationally restricted core for 5-HT and histamine receptors.
Kinase Inhibitors: Positioning pharmacophores in precise vectors to interact with ATP-binding pockets.
This guide details two complementary synthetic workflows: a Solution-Phase Protocol for gram-scale, stereochemically pure scaffold production, and a Solid-Phase Protocol for high-throughput library generation.
Strategic Synthetic Analysis
The synthesis hinges on the construction of the bicyclic core. The most robust route involves the formation of a diketopiperazine (DKP) intermediate followed by global reduction.
Feature
Method A: Solution Phase (DKP Reduction)
Method B: Solid Phase (Cyclative Cleavage)
Primary Application
Lead Optimization / Scale-up
Hit Identification / Library Generation
Stereocontrol
High (Dictated by L-Proline)
Moderate (Risk of epimerization during loading)
Scale
Gram to Kilogram
Milligram
Key Reagent
LiAlH or BH-THF
Fmoc-Amino Acids / Acid Labile Linkers
Limiting Factor
Work-up of aluminum salts
Resin loading capacity
Visualizing the Synthetic Logic
The following diagram outlines the retrosynthetic disconnection for the scaffold.
Figure 1: Retrosynthetic analysis showing the disconnection of the target scaffold back to the chiral pool (Proline).
N-Functionalization (Optional): After removing the second Fmoc, the N-terminus can be alkylated (reductive amination with aldehydes) to add diversity at the N-4 position.
Cyclative Cleavage:
Treat resin with neat Formic Acid or 5% AcOH in heat (60°C) to induce cyclization and simultaneous cleavage from the Wang linker [3].
Post-Cleavage Reduction: The released DKP must be reduced in solution phase using the LiAlH
protocol described in Section 3. Note: Solid-phase reduction of amides is generally inefficient.
Analytical Validation & QC Criteria
To ensure the integrity of the scaffold for biological screening, the following criteria must be met:
Parameter
Method
Acceptance Criteria
Purity
HPLC-MS (C18)
>95% Area Under Curve (210 nm)
Identity
HRMS (ESI+)
Mass within 5 ppm of calc.
Reduction Completeness
C NMR
Absence of amide carbonyl signals (160-175 ppm). Presence of methylene carbons (50-60 ppm).
Stereochemistry
NOESY NMR
Strong NOE correlation between H-8a and H-3 indicates cis-fusion (if L-Pro/L-AA used).
Case Study: IAP Antagonist Synthesis
In the development of IAP antagonists (e.g., Compound 45 described by Vertex Pharmaceuticals), the octahydropyrrolo[1,2-a]pyrazine scaffold serves as a mimetic for the Alanine-Valine-Proline (AVP) turn [1].
Design: The scaffold replaces the central Proline, rigidly orienting the N-terminal Alanine mimetic and the C-terminal hydrophobic group (e.g., diphenyl).
Result: This rigidification reduced the entropic penalty of binding, improving affinity for the BIR3 domain of XIAP from
M to nM range.
References
Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic.
Source: Journal of Medicinal Chemistry (2013).[2]
URL:[Link]
Reductions using LiAlH4 and NaBH4: Technical Overview.
Source: Chemistry LibreTexts.
URL:[Link]
Solid-phase peptide synthesis: Strategies and protocols.
Source: CSIC (2014) / Royal Society of Chemistry.
URL:[Link]
Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists.
Source: Journal of Medicinal Chemistry (2006).
URL:[Link]
Application Note: Octahydropyrrolo[1,2-a]pyrazine in Peptidomimetic Drug Design
[1] Executive Summary Octahydropyrrolo[1,2-a]pyrazine (OHPP) is a bicyclic, saturated heterocyclic scaffold increasingly utilized in medicinal chemistry as a conformationally restricted proline bioisostere . Its rigid fu...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Octahydropyrrolo[1,2-a]pyrazine (OHPP) is a bicyclic, saturated heterocyclic scaffold increasingly utilized in medicinal chemistry as a conformationally restricted proline bioisostere . Its rigid fused-ring structure locks the N-C
bond in a specific orientation, reducing the entropic penalty of ligand binding and enhancing metabolic stability against proteases.
This guide details the application of OHPP as a critical intermediate in the synthesis of Inhibitor of Apoptosis (IAP) protein antagonists and Opioid receptor ligands . It provides a validated protocol for the stereoselective coupling of OHPP to amino acid precursors, a necessary step in constructing peptidomimetic drugs like T-3256336 .
Chemical Identity & Properties
The scaffold exists as a fused pyrrolidine and piperazine ring system. In drug development, the (S)-enantiomer is predominantly used to mimic natural L-proline residues.
Property
Data
IUPAC Name
Octahydropyrrolo[1,2-a]pyrazine
CAS Number
5654-83-1 (racemic); 1204603-40-6 ((S)-HCl salt)
Molecular Formula
CHN
Molecular Weight
126.20 g/mol (Free base); 162.66 g/mol (HCl salt)
Physical State
Colorless to pale yellow oil (free base); White solid (HCl salt)
Basicity
Secondary amine (N-1) is nucleophilic; Tertiary amine (N-4) is less reactive.[1][2]
Hazards
Skin Corr. 1B : Causes severe skin burns and eye damage.
Mechanism of Action: The Proline Bioisostere
The clinical value of OHPP lies in its ability to mimic the AVPI (Alanine-Valine-Proline-Isoleucine) binding motif found in SMAC (Second Mitochondria-derived Activator of Caspases).
Conformational Locking: Unlike proline, which allows some flexibility in the preceding peptide bond, OHPP fuses the nitrogen into a second ring. This rigidly defines the
and torsion angles, pre-organizing the molecule into a bioactive conformation.
Metabolic Shielding: The bicyclic structure sterically hinders peptidases that would typically cleave the proline amide bond, significantly extending the in vivo half-life of the drug.
Hydrophobic Interaction: The additional methylene groups in the fused ring provide enhanced van der Waals contacts within hydrophobic pockets of target proteins (e.g., the BIR3 domain of XIAP).
Validated Experimental Protocol
Workflow: Stereoselective Amide Coupling
This protocol describes the coupling of (S)-Octahydropyrrolo[1,2-a]pyrazine with an N-protected amino acid (e.g., Boc-N-Me-Ala-OH or similar derivatives). This is the critical step in synthesizing IAP antagonists.
Objective: Form a stable amide bond at the secondary nitrogen (N-1) of the OHPP scaffold with >90% yield and retention of stereochemistry.
Brine Wash: Wash with saturated NaCl solution to remove DMF traces.
Dry the organic layer over Na
SO, filter, and concentrate in vacuo.
Purification:
Purify the crude residue via Flash Column Chromatography using a gradient of DCM:MeOH (0% to 10%).
Yield Expectation: 85–95%.
Visual Workflow (DOT Diagram)
Caption: Workflow for the HATU-mediated coupling of Octahydropyrrolo[1,2-a]pyrazine (OHPP).
Case Study: Synthesis of IAP Antagonist (T-3256336)
Context: T-3256336 is a potent antagonist of cIAP1 and XIAP proteins, designed to induce apoptosis in tumor cells.[3] The OHPP scaffold replaces the central proline of the SMAC mimetic.
Role of OHPP: It serves as the P2' fragment. The secondary amine couples to the P3 amino acid (e.g., tert-leucine or cyclohexyl-glycine derivative), while the tertiary amine (part of the ring) remains unsubstituted or interacts with the protein backbone.
Outcome: The OHPP-containing compound showed an IC
of 1.3 nM against cIAP1, significantly more potent than acyclic analogs, validating the "conformational lock" hypothesis [1].
Safety & Handling Protocols
Warning: Octahydropyrrolo[1,2-a]pyrazine is a corrosive base.
PPE: Wear chemical-resistant gloves (Nitrile >0.11mm), safety goggles, and a lab coat.
Inhalation: Handle only in a fume hood. The free base has a high vapor pressure and can cause respiratory irritation.
Storage:
HCl Salt: Hygroscopic. Store in a desiccator at 4°C.
Free Base: Store under inert gas (Argon/Nitrogen) to prevent oxidation and carbonate formation (absorbs CO
from air).
References
Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold. Journal of Medicinal Chemistry, 2013. Link
Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 2006.[1] Link
Octahydropyrrolo[1,2-a]pyrazine Structure & Safety Data. PubChem, 2025.[2] Link
HATU: A Superior Coupling Reagent. ChemPep Application Notes. Link
Application Notes and Protocols for High-Throughput Screening of N-Myristoyltransferase 1 (NMT-1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Laboratories Introduction: The Critical Role of N-Myristoyltransferase 1 in Disease and its Promise as a T...
Introduction: The Critical Role of N-Myristoyltransferase 1 in Disease and its Promise as a Therapeutic Target
N-Myristoyltransferase 1 (NMT-1) is a ubiquitous eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of cellular and viral proteins.[1][2][3][4] This irreversible post-translational modification, known as N-myristoylation, is crucial for the proper function, subcellular localization, and stability of its substrate proteins.[2] These proteins are implicated in a multitude of cellular processes, including signal transduction, oncogenesis, and infectious disease pathogenesis.
Elevated NMT-1 expression and activity have been observed in various cancers, including colorectal, lung, and breast cancer, where it is often associated with poor prognosis.[5][6] Myristoylation is essential for the function of numerous oncoproteins, such as Src family kinases, which are pivotal drivers of tumor growth and metastasis.[7] Consequently, inhibiting NMT-1 presents a compelling strategy for developing novel anti-cancer therapeutics.[8]
Furthermore, many pathogens, including viruses like HIV-1 and parasites responsible for diseases like malaria and leishmaniasis, rely on host cell NMT for the myristoylation of their own essential proteins, making NMT-1 an attractive target for the development of broad-spectrum anti-infective agents.[2][9]
The development of potent and selective NMT-1 inhibitors requires robust and efficient screening methodologies. High-throughput screening (HTS) plays a pivotal role in identifying initial "hit" compounds from large chemical libraries. This guide provides detailed application notes and protocols for various HTS assays tailored for the discovery of NMT-1 inhibitors, empowering researchers to accelerate their drug discovery efforts in this promising area.
Biochemical High-Throughput Screening Assays for NMT-1 Inhibitors
Biochemical assays form the cornerstone of primary screening campaigns, offering a direct measure of a compound's ability to inhibit the enzymatic activity of NMT-1 in a controlled, cell-free environment. The fundamental principle of these assays is to monitor the progress of the N-myristoylation reaction.
dot
Caption: Enzymatic reaction catalyzed by NMT-1.
A variety of detection technologies can be employed to quantify the reaction products, each with its own advantages and considerations.
Fluorescence-Based Assays: A Versatile and Sensitive Approach
Fluorescence-based assays are widely adopted for HTS due to their high sensitivity, broad dynamic range, and compatibility with automation. A particularly robust method for NMT-1 involves the detection of the reaction co-product, Coenzyme A (CoA), which contains a free thiol group.
Principle: This assay utilizes a pro-fluorescent dye, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), which is essentially non-fluorescent.[1][2] In the presence of the thiol group of CoA, CPM forms a stable, highly fluorescent adduct. The increase in fluorescence intensity is directly proportional to the amount of CoA produced and, therefore, to the activity of NMT-1. Inhibitors of NMT-1 will result in a decrease in CoA production and a corresponding reduction in the fluorescent signal.
dot
Caption: Workflow of the fluorescence-based CPM assay for NMT-1 inhibitors.
This protocol is adapted for a 384-well plate format, suitable for automated HTS.
Materials and Reagents:
NMT-1 Enzyme: Recombinant human NMT-1 (ensure high purity and known activity).
Myristoyl-CoA: High-purity synthetic substrate.
Peptide Substrate: A peptide with an N-terminal glycine is required. A commonly used substrate is a peptide derived from the N-terminus of c-Src (e.g., GSSKSKPK).[2]
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
Stop Solution: e.g., 0.1 M Acetate buffer, pH 4.5.
Test Compounds: Library of small molecules dissolved in DMSO.
Control Inhibitor: A known NMT-1 inhibitor (e.g., DDD85646).
384-well black, flat-bottom plates.
Multichannel pipettes or automated liquid handling system.
Fluorescence plate reader.
Protocol Steps:
Reagent Preparation:
Prepare stock solutions of NMT-1, Myristoyl-CoA, peptide substrate, and CPM in the assay buffer. The final concentrations in the assay will need to be optimized, but typical ranges are:
NMT-1: 1-10 nM
Myristoyl-CoA: 1-10 µM
Peptide Substrate: 1-10 µM
CPM: 5-10 µM
Prepare serial dilutions of test compounds and the control inhibitor in DMSO.
Assay Plate Preparation:
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of test compounds, control inhibitor, or DMSO (for positive and negative controls) into the appropriate wells of the 384-well plate.
Enzyme and Substrate Addition:
Prepare a master mix containing NMT-1 enzyme in assay buffer.
Add the NMT-1 solution to all wells except the negative control wells (which will receive assay buffer only).
Prepare a master mix of Myristoyl-CoA and the peptide substrate in assay buffer.
Add the substrate mix to all wells to initiate the enzymatic reaction.
Incubation:
Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the reaction, which should be determined during assay development.
Detection:
Add the CPM solution to all wells.
Incubate for a short period (e.g., 10-15 minutes) to allow the reaction between CoA and CPM to proceed.
(Optional Endpoint Assay) Add the stop solution to quench the enzymatic reaction.[2]
Data Acquisition:
Read the fluorescence intensity on a plate reader with excitation and emission wavelengths appropriate for the CPM-thiol adduct (typically around 390 nm excitation and 470 nm emission).[1]
Data Analysis and Quality Control:
Percent Inhibition: Calculate the percentage of NMT-1 inhibition for each test compound using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))
Z'-factor: This statistical parameter is used to assess the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[2] It is calculated as follows:
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Parameter
Description
Typical Value/Range
Enzyme Concentration
Recombinant human NMT-1
1-10 nM
Substrate Concentrations
Myristoyl-CoA & Peptide
1-10 µM each
CPM Concentration
Fluorescent Probe
5-10 µM
Incubation Time
Enzymatic Reaction
30-60 minutes
Detection Wavelengths
Excitation/Emission for CPM-CoA
~390 nm / ~470 nm
Z'-factor
Assay Quality Metric
> 0.5
Luminescence-Based Assays: High Sensitivity and Low Background
Luminescence-based assays offer exceptional sensitivity and a high signal-to-background ratio, as they do not require an external light source for excitation, thereby minimizing interference from fluorescent compounds. For NMT-1, a common approach is to detect one of the reaction products using a coupled-enzyme system that ultimately generates a luminescent signal.
Principle: Similar to some fluorescence assays, luminescence-based methods can be designed to detect the co-product CoA. While a direct "NMT-Glo" assay is not commercially available, the principle of Promega's "ADP-Glo™" or "MTase-Glo™" assays can be conceptually adapted. These assays typically involve a two-step process: first, the termination of the primary enzyme reaction and depletion of any remaining substrate that could interfere with the detection step. Second, the product of the primary reaction (in this case, CoA) is converted through a series of enzymatic reactions into ATP, which then serves as a substrate for luciferase, generating a luminescent signal.
dot
Caption: Principle of a coupled-enzyme luminescence assay for NMT-1.
This protocol outlines a hypothetical luminescent assay for NMT-1 based on CoA detection.
Materials and Reagents:
All materials from the fluorescence-based assay.
CoA Detection Kit: A commercial kit designed to quantify CoA through a luminescent readout (e.g., based on conversion to ATP and subsequent luciferase reaction).
Protocol Steps:
NMT-1 Reaction: Perform the enzymatic reaction as described in the fluorescence-based assay protocol (steps 1-4).
CoA Detection:
Add the first reagent from the CoA detection kit to stop the NMT-1 reaction and degrade any remaining Myristoyl-CoA.
Incubate as recommended by the kit manufacturer.
Add the second reagent, which contains the enzymes necessary to convert CoA to ATP and the luciferase/luciferin components.
Incubate to allow for the generation of the luminescent signal.
Data Acquisition:
Read the luminescence on a plate reader.
Considerations for Luminescence Assays:
Assay Interference: While less prone to interference from colored or fluorescent compounds, some molecules can inhibit luciferase. Counter-screening against luciferase is recommended for identified hits.
Signal Stability: The "glow-type" luminescence generated by many commercial kits is stable over several hours, providing flexibility in plate reading.[10]
Label-Free Assays: Direct Measurement of Binding
Label-free technologies, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), offer the advantage of directly measuring the binding of a compound to the target protein without the need for fluorescent or luminescent probes. While typically lower in throughput than plate-based assays, they are invaluable for hit validation and characterization.
Surface Plasmon Resonance (SPR):
Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon which NMT-1 is immobilized. When a test compound flows over the surface and binds to the enzyme, the change in mass at the surface alters the refractive index, which is detected in real-time.[11][12] This allows for the determination of binding kinetics (association and dissociation rates) and affinity.
HTS Application: While traditional SPR is not suited for primary HTS of large libraries, higher-throughput SPR instruments are available that can screen smaller, focused libraries. It is more commonly used in the hit validation stage to confirm direct binding of hits identified from primary screens.
Isothermal Titration Calorimetry (ITC):
Principle: ITC directly measures the heat released or absorbed during the binding of a compound to NMT-1.[8][13][14] This provides a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.
HTS Application: ITC is a low-throughput technique and is not used for primary HTS. It is a powerful tool for detailed characterization of confirmed hits to understand the driving forces of the binding interaction.
Cell-Based High-Throughput Screening Assays for NMT-1 Inhibitors
Cell-based assays are essential for evaluating the activity of NMT-1 inhibitors in a more physiologically relevant context. These assays can provide information on cell permeability, off-target effects, and the impact of NMT-1 inhibition on cellular processes.
Principle: Metabolic Labeling with Click Chemistry
A powerful method to assess NMT-1 activity in cells involves metabolic labeling with a myristic acid analog containing a "clickable" functional group, such as an alkyne or azide.
Metabolic Labeling: Cells are incubated with the myristic acid analog, which is taken up by the cells and used by NMT-1 to myristoylate its substrate proteins.
Cell Lysis and "Click" Reaction: After treatment with test compounds, the cells are lysed, and the alkyne- or azide-modified proteins are conjugated to a reporter molecule (e.g., a fluorophore or biotin) via a click chemistry reaction.
Detection: The level of myristoylated proteins can then be quantified by various methods, such as in-gel fluorescence scanning or a plate-based assay if a biotinylated reporter is used in conjunction with a streptavidin-HRP conjugate for a colorimetric or chemiluminescent readout.
dot
Caption: Workflow for a cell-based NMT-1 inhibitor assay using metabolic labeling and click chemistry.
Protocol Outline: Cell-Based NMT-1 HTS Assay
This protocol provides a general framework for a cell-based assay using click chemistry.
Materials and Reagents:
Cell Line: A cell line known to be sensitive to NMT inhibition (e.g., a cancer cell line with high NMT-1 expression).
Myristic Acid Analog: e.g., 14-azidotetradecanoic acid (AzT) or a similar clickable analog.
Click Chemistry Reagents: Copper(I) catalyst, reducing agent, and a reporter molecule with a complementary functional group (e.g., an alkyne-fluorophore).
Cell Culture reagents.
Lysis Buffer.
96- or 384-well clear-bottom black plates.
Fluorescence plate reader or high-content imaging system.
Protocol Steps:
Cell Seeding: Seed cells into the microplate and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of test compounds for a defined period.
Metabolic Labeling: Add the myristic acid analog to the cell culture medium and incubate for several hours to allow for its incorporation into proteins.
Cell Lysis: Wash the cells to remove excess analog and then lyse the cells.
Click Reaction: Perform the click chemistry reaction in the cell lysate to attach the fluorescent reporter to the myristoylated proteins.
Detection: Measure the fluorescence intensity in each well using a plate reader. A decrease in fluorescence indicates inhibition of NMT-1.
Hit Confirmation and Validation: A Stepwise Approach
Identifying a "hit" in a primary HTS is only the first step. A rigorous hit confirmation and validation cascade is essential to eliminate false positives and prioritize promising compounds for lead optimization.
dot
Caption: A typical hit validation workflow for NMT-1 inhibitors.
Key Steps in Hit Validation:
Hit Confirmation: Re-test the initial hits in the primary HTS assay, often at multiple concentrations, to confirm their activity.
Dose-Response Curves: Generate full dose-response curves for the confirmed hits to determine their potency (IC50).
Orthogonal Assays: Test the hits in a secondary, orthogonal biochemical assay that uses a different detection method (e.g., if the primary screen was fluorescence-based, use a luminescence-based or label-free assay). This helps to eliminate compounds that interfere with the primary assay technology.[15]
Cellular Assays: Evaluate the activity of confirmed hits in a cell-based assay to assess cell permeability and on-target engagement in a biological context.
Selectivity Profiling: Test the hits against related enzymes (e.g., other acyltransferases) to determine their selectivity.
Biophysical Methods: Use techniques like SPR or ITC to confirm direct binding to NMT-1 and characterize the binding kinetics and thermodynamics.
Use a fresh batch of enzyme and reagents. Verify the activity of the enzyme with a known substrate. Check plate reader settings (wavelengths, gain).
Conclusion
The discovery of NMT-1 inhibitors holds significant promise for the development of novel therapies for cancer and infectious diseases. The HTS assays and protocols detailed in this guide provide a robust framework for identifying and validating potent and selective NMT-1 inhibitors. By employing a multi-faceted approach that combines sensitive biochemical assays with physiologically relevant cellular screens and a rigorous hit validation cascade, researchers can confidently advance promising lead compounds through the drug discovery pipeline.
References
Goncalves, V., et al. (2012). A fluorescence-based assay for N-myristoyltransferase activity. Analytical Biochemistry, 421(1), pp. 341-343.
Towler, D. A., et al. (1987). The biology and enzymology of eukaryotic protein acylation. Annual Review of Biochemistry, 56, pp. 105-134.
Dahlin, J. L., et al. (2015). PAINS in the assay: chemical artifacts in high-throughput screening. Future Medicinal Chemistry, 7(11), pp. 1371-1382.
Wright, M. H., et al. (2009). Myristoylation: an important protein modification in the immune response. Frontiers in Bioscience, 14, pp. 4634-4647.
Boutin, J. A. (1997). Myristoylation. Cellular and Molecular Life Sciences, 53(11-12), pp. 877-903.
Selvakumar, P., et al. (2007). N-myristoyltransferase: a promising target for anti-cancer and anti-fungal agents. Current Medicinal Chemistry, 14(1), pp. 43-54.
French, K. J., et al. (2012). High-throughput screening for inhibitors of N-myristoyltransferase. Journal of Biomolecular Screening, 17(1), pp. 64-74.
Resh, M. D. (1999). Fatty acylation of proteins: new insights into membrane targeting of myristoylated and palmitoylated proteins. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1451(1), pp. 1-16.
Lu, Y., et al. (2023). The role of N-myristoyltransferase 1 in tumour development. Annals of Medicine, 55(1), 2193425.
Farazi, T. A., et al. (2001). The biology of N-myristoyltransferase. Journal of Biological Chemistry, 276(43), pp. 39501-39504.
Brannigan, J. A., et al. (2010). N-myristoyltransferase as a drug target in protozoan parasites. The Journal of Infectious Diseases, 201(Supplement_1), S104-S110.
Velazquez-Campoy, A., et al. (2015). Isothermal titration calorimetry in the study of protein-ligand interactions. Methods in Molecular Biology, 1278, pp. 183-204.
Kallemeijn, W. W., et al. (2019). Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases. Cell Chemical Biology, 26(4), 581-593.e10.
Beauchamp, E., et al. (2020). N-Myristoyltransferase Inhibition as a Novel Treatment for Hematologic Malignancies. Clinical Cancer Research, 26(11), 2695-2706.
Turnbull, A. P., et al. (2017). Isothermal titration calorimetry for the study of protein-ligand interactions. Current Protocols in Protein Science, 88, 20.4.1-20.4.21.
Tang, C., et al. (2021). A metabolic labeling protocol to enrich myristoylated proteins from Caenorhabditis elegans. STAR Protocols, 2(4), 100938.
Giannetti, A. M., et al. (2008). Surface plasmon resonance based assay for the detection and characterization of promiscuous inhibitors. Journal of Medicinal Chemistry, 51(3), 574-580.
Magnani, F., et al. (2010). N-myristoyltransferase 1 is a potential therapeutic target in breast cancer. Breast Cancer Research, 12(4), R53.
Nicoya Lifesciences. (n.d.). An Introduction to Surface Plasmon Resonance.
Thinon, E., et al. (2018). Design, synthesis and evaluation of small molecule inhibitors of human N-myristoyltransferase. Bioorganic & Medicinal Chemistry, 26(15), 4356-4371.
Bio-Rad Laboratories. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.
GoldBio. (2020, September 1). Luciferase-based Reporter Assay Troubleshooting Guide.
Zegzouti, H., et al. (2009). ADP-Glo: a bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 7(6), 560-572.
Bio-Rad Laboratories. (2013, January 7). Kinetics Analysis Using SPR.
Application Note: Antiviral Characterization of Pyrrolo[2,1-f][1,2,4]triazine C-Nucleosides Abstract & Strategic Significance The pyrrolo[2,1-f][1,2,4]triazine scaffold represents a "privileged structure" in modern antiv...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Antiviral Characterization of Pyrrolo[2,1-f][1,2,4]triazine C-Nucleosides
Abstract & Strategic Significance
The pyrrolo[2,1-f][1,2,4]triazine scaffold represents a "privileged structure" in modern antiviral drug discovery.[1] Unlike traditional N-nucleosides (where the base is attached to the sugar via a nitrogen atom), these compounds are often C-nucleosides (carbon-carbon bond). This C-C glycosidic linkage confers exceptional resistance to enzymatic cleavage by host nucleases, significantly improving metabolic stability.
The most prominent example is Remdesivir (GS-5734) , a prodrug that metabolizes into a C-adenosine analogue.[2] It targets the viral RNA-dependent RNA polymerase (RdRp), acting as a delayed chain terminator. This guide outlines the critical workflows for evaluating novel derivatives of this class, focusing on solubility, cytotoxicity, and specific antiviral efficacy assays against RNA viruses (e.g., SARS-CoV-2, Ebola, Norovirus).
Mechanism of Action (MOA)
To design effective assays, one must understand the "lifespan" of the molecule within the cell. These inhibitors function as prodrugs or nucleosides that require intracellular activation.
Key Mechanistic Steps:
Cell Entry: The prodrug (often phosphoramidate) enters the cell.
Metabolic Activation: Host esterases and kinases convert the prodrug into the nucleoside monophosphate (NMP), then to the active nucleoside triphosphate (NTP).
Target Engagement: The NTP competes with natural ATP for the viral RdRp active site.
Chain Termination: Incorporation into the viral RNA chain causes a "delayed" termination (often at position i+3), halting replication.
Caption: Activation pathway of pyrrolo[2,1-f]triazine prodrugs (e.g., Remdesivir) leading to viral RNA synthesis arrest.
Compound Preparation & Handling
Pyrrolo[2,1-f]triazines are often lipophilic, especially as phosphoramidate prodrugs. Improper handling leads to precipitation, yielding false-negative data.
Solvent: Dissolve neat powder in 100% DMSO (molecular biology grade).
Concentration: Prepare a high-concentration stock (e.g., 10 mM or 20 mM).
Storage: Aliquot into small volumes (e.g., 20 µL) and store at -80°C . Avoid freeze-thaw cycles (max 3 cycles).
QC Check: Verify purity via HPLC (>98% required). Impurities can cause off-target cytotoxicity.
Protocol A: Cytotoxicity Profiling (The "Go/No-Go" Gate)
Before assessing antiviral potency, you must determine the CC50 (Cytotoxic Concentration 50%). An antiviral effect is only valid if the cells are healthy.
Materials:
Cell Lines: Vero E6 (Kidney), Huh-7 (Liver), or Calu-3 (Lung). Note: Use the same cell line intended for the viral assay.
Reagent: MTS, CCK-8, or CellTiter-Glo (ATP-based).
Step-by-Step:
Seeding: Seed cells in 96-well plates (e.g., 1.5 x 10^4 cells/well). Incubate 24h at 37°C/5% CO2.
Compound Dilution: Prepare a 2-fold serial dilution of the compound in culture media (range: 100 µM down to 0.1 µM).
Control: DMSO vehicle control (ensure final DMSO < 0.5%).
Treatment: Remove media, add 100 µL of compound-containing media.
Incubation: Incubate for 48 hours (mimicking the viral assay duration).
Readout: Add MTS/CCK-8 reagent. Incubate 1–4h. Measure Absorbance at 490 nm (MTS) or 450 nm (CCK-8).
Analysis: Plot % Viability vs. Log[Concentration]. Calculate CC50 using non-linear regression.
High SI (>50): Indicates specific antiviral activity with low host toxicity.
Low SI (<10): The observed "antiviral" effect may be due to host cell toxicity (if the host cell dies, the virus cannot replicate). This is a false positive.
Troubleshooting
Low Solubility: If the compound precipitates in media, try adding 2% FBS instead of 10% during the assay, or use a cyclodextrin carrier.
Variable qPCR Data: Ensure the MOI is accurate. Too high MOI (>1.0) can overwhelm the drug; too low (<0.001) leads to stochastic variation.
Inactive Compound: Verify metabolic activation. Some cell lines (e.g., Vero) express lower levels of specific activating kinases/esterases compared to human lung cells (Calu-3). If inactive in Vero, test in Calu-3.
References
Gilead Sciences. (2020).[4] Remdesivir (GS-5734) Nonclinical Summary.[4] PMDA.[5] Link
Warren, T. K., et al. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys. Nature, 531, 381–385. Link
Choy, K. T., et al. (2020). Remdesivir, lopinavir, emetine, and homoharringtonine inhibit SARS-CoV-2 replication in vitro. Antiviral Research, 178, 104786. Link
Mochulskaya, N. N., et al. (2023).[6] Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies.[6][7] Chemistry, 5(4), 2657-2676.[6] Link
Octahydropyrrolo[1,2-a]pyrazine hydrochloride solubility issues in water
The following technical guide addresses the solubility, handling, and stability of Octahydropyrrolo[1,2-a]pyrazine hydrochloride (also known as 1,4-Diazabicyclo[4.3.0]nonane hydrochloride). This content is structured to...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the solubility, handling, and stability of Octahydropyrrolo[1,2-a]pyrazine hydrochloride (also known as 1,4-Diazabicyclo[4.3.0]nonane hydrochloride). This content is structured to support researchers encountering unexpected precipitation, concentration inaccuracies, or stability issues during experimental workflows.
Executive Summary: The Solubility Paradox
Octahydropyrrolo[1,2-a]pyrazine hydrochloride (MW: 162.66 g/mol ) is a bicyclic amine salt. While theoretically highly water-soluble due to its ionic nature, researchers frequently report "solubility issues."
The Root Cause: These issues are rarely due to the salt's intrinsic insolubility. Instead, they arise from three specific vectors:
pH-Dependent Phase Separation: The compound has a pKa of approximately 9.98 . In buffers approaching this pH, the salt deprotonates to its free base form—an oil that is only slightly soluble in water, leading to cloudiness or phase separation.
Hygroscopic Deliquescence: The hydrochloride salt is hygroscopic.[1][2] It absorbs atmospheric moisture rapidly, leading to "sticky" weighing errors that result in under-dosed stock solutions.
Common Ion Effect: In high-salt buffers (e.g., concentrated PBS or saline), the high chloride concentration can suppress the dissolution of the hydrochloride salt, particularly at low temperatures.
Troubleshooting Guide (Q&A)
Scenario A: "My stock solution turned cloudy upon preparation."
Q: I dissolved the powder in PBS (pH 7.4), but it became cloudy or formed oil droplets. Why?A: This often indicates local alkalinity or supersaturation .
Mechanism: While pH 7.4 is well below the pKa (~10), adding a high concentration of the amine salt (which is acidic) to a weak buffer can disrupt the equilibrium. Conversely, if you are adjusting pH after addition and accidentally overshoot to pH > 9, the free base (oil) will form.
Correction: Always dissolve the compound in pure water or 0.1 M HCl first to ensure full protonation and dissolution. Then, dilute this acidic stock into your final buffer. This prevents transient exposure to high pH zones.
Scenario B: "The powder is sticky and hard to weigh."
Q: The compound clumps on the spatula and gains weight on the balance. How do I get an accurate concentration?A: The salt is deliquescent .
Impact: If the powder is sticky, it has already absorbed water. Weighing 10 mg of "sticky" powder might only yield 8 mg of compound and 2 mg of water.
Protocol:
Do not dry the solid (risk of decomposition or HCl loss).
Prepare a gravimetric stock : Weigh the entire contents of the vial (if the vendor provides a specific mass, e.g., 50 mg) directly into a volumetric flask.
Dissolve in a known volume of solvent to calculate the actual concentration based on the vendor's certified mass, rather than your weighed mass.
Scenario C: "Precipitation occurred after freezing and thawing."
Q: My 100 mM stock was clear, but after freezing at -20°C, a precipitate formed that won't redissolve.A: This is likely due to "Salting Out" or pH Shift upon Freezing .
Mechanism: As water freezes, solutes concentrate in the remaining liquid phase. Phosphate buffers are notorious for significant pH shifts (up to 2-3 pH units) during freezing. This shift can push the local environment past the pKa, forcing the compound out of solution.
Correction:
Store stocks in water or 0.1 M HCl , not phosphate buffer.
Aliquot into single-use vials to avoid freeze-thaw cycles.
If precipitated, warm to 37°C and vortex; if it fails, sonicate. If still insoluble, the salt may have disproportionated; discard and prepare fresh.
Detailed Protocols
Protocol 1: Preparation of a Robust 100 mM Stock Solution
Use this protocol to avoid pH-induced precipitation.
Step
Action
Technical Rationale
1
Solvent Choice
Use Milli-Q Water or 0.01 M HCl . Do NOT use PBS or DMEM directly.
2
Weighing
Weigh quickly. If hygroscopic, use the "Whole Vial" method (wash vial contents into flask).
3
Dissolution
Add solvent to 80% of final volume. Vortex until clear.
4
pH Check
Check pH with a micro-strip. It should be acidic (< pH 6).
5
Dilution
Bring to volume. Filter sterilize (0.22 µm PVDF) if for cell culture.
6
Storage
Aliquot (50-100 µL) into tight-seal tubes. Store at -20°C.
Protocol 2: Solubility Limit Determination
Use this if you need concentrations >100 mM.
Add solvent in 10 µL increments to 10 mg of compound.
Vortex for 60 seconds between additions.
Endpoint: Clear solution with no refraction lines (schlieren).
Note: If solution remains cloudy at pH < 7, check purity (NMR/LCMS) for contaminants.
Visualizing the Solubility Logic
Figure 1: Troubleshooting Decision Tree
Caption: Step-by-step logic to diagnose and resolve solubility failures for Octahydropyrrolo[1,2-a]pyrazine HCl.
Figure 2: pH-Dependent Species Equilibrium
Caption: At physiological pH (7.4), the compound is soluble (charged). Above pH 9, the insoluble free base dominates.
References
ChemicalBook. (S)-1,4-Diazabicyclo[4.3.0]nonane Properties and Predicted pKa. Retrieved from .
Thermo Fisher Scientific. Product Specifications for (S)-1,4-Diazabicyclo[4.3.0]nonane. Retrieved from .
BenchChem. Handling and Storage of Hygroscopic Amine Hydrochlorides.[3] Retrieved from .
ScienceMadness. Discussion on Drying and Handling Hygroscopic Amine Salts. Retrieved from .
ResearchGate. Purification and Solubility Profiles of Organic Hydrochloride Salts. Retrieved from .
Technical Support Center: Enhancing Bioavailability of Poorly Soluble Drug Candidates
A Senior Application Scientist's Guide to Troubleshooting and Best Practices Welcome to the technical support center for bioavailability enhancement. This guide is designed for researchers, scientists, and drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Troubleshooting and Best Practices
Welcome to the technical support center for bioavailability enhancement. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the challenges posed by poorly soluble drug candidates. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you troubleshoot effectively and make informed decisions in your experiments.
Section 1: First Principles - Diagnosing Your Bioavailability Challenge
Before selecting a technology, it's crucial to understand the nature of your molecule's bioavailability issue. The Biopharmaceutical Classification System (BCS) is an indispensable framework for this initial diagnosis.[1][2][3] It categorizes drugs based on their aqueous solubility and intestinal permeability, which are the two key factors governing oral drug absorption.[4][5]
FAQ: How do I use the BCS to guide my formulation strategy?
Answer: The BCS classifies drugs into four categories, and your strategy will depend heavily on which class your compound belongs to.
BCS Class
Solubility
Permeability
Rate-Limiting Step to Absorption
Primary Formulation Goal
Class I
High
High
Gastric Emptying
Control the drug release rate. Standard immediate-release dosage forms are often sufficient.[1]
Class II
Low
High
Dissolution
Enhance solubility and dissolution rate. This is the primary focus of this guide.[5]
Class III
High
Low
Permeation
Improve permeability. May require permeation enhancers or alternative delivery routes.
Class IV
Low
Low
Dissolution & Permeation
Address both solubility and permeability. This is the most challenging class, often requiring complex formulation strategies.[6]
Most new chemical entities (~70-90%) fall into BCS Class II or IV, making solubility enhancement a critical hurdle in drug development.[6][7][8] If your drug is in Class II or IV, the following sections will help you navigate the most common and effective enhancement strategies.
Decision Workflow: Selecting an Enabling Technology
The choice of an enabling technology is multifactorial, depending on the drug's physicochemical properties. This diagram provides a high-level decision-making framework.
Caption: High-level decision tree for technology selection.
ASDs are a leading strategy for improving the oral bioavailability of poorly soluble drugs.[9][10] They work by converting the crystalline drug into a high-energy, amorphous form molecularly dispersed within a polymer matrix.[9] This enhances solubility and can create a supersaturated solution in the gastrointestinal tract, a phenomenon often called the "spring and parachute" effect, which drives absorption.[11][12]
The "Spring and Parachute" Mechanism of ASDs
Caption: The "Spring and Parachute" model for ASDs.
Q1: My ASD formulation shows excellent initial dissolution but fails to improve in vivo exposure. What's going on?
Answer: This is a classic case where the "spring" is strong, but the "parachute" fails. The formulation generates a supersaturated state, but it's transient and crashes out (precipitates) into a non-absorbable form before it can be absorbed.[11]
Causality: The polymer you've chosen may not be adequately inhibiting precipitation in the complex environment of the gut. The presence of food, bile salts, and pH changes can all trigger precipitation.
Troubleshooting Steps:
Re-evaluate Your Polymer: The polymer's role is to maintain the supersaturated state.[13] Consider polymers known for their precipitation inhibition capabilities, such as hydroxypropyl methylcellulose acetate succinate (HPMCAS) or polyvinylpyrrolidone/vinyl acetate copolymer (PVPVA).[14]
Optimize Drug Loading: High drug loading can increase the formulation's propensity to crystallize.[15] Try reducing the drug-to-polymer ratio (e.g., from 30:70 to 20:80) to improve stability.
Use Biorelevant Dissolution Media: Standard buffer systems may not predict this in vivo precipitation. Use media that simulate fasted or fed intestinal conditions (FaSSIF/FeSSIF) to get a more accurate in vitro picture of your formulation's performance.[16][17]
Q2: My ASD powder is physically unstable and shows signs of recrystallization during storage. How can I fix this?
Answer: Physical instability, where the amorphous drug reverts to its stable crystalline form, is a critical failure mode for ASDs, as it negates the solubility advantage.[15][18] This is often driven by high molecular mobility and/or drug-polymer phase separation.
Causality: Stability is compromised if the drug and polymer are not fully miscible or if the formulation is stored at a temperature too close to its glass transition temperature (Tg), allowing molecules to rearrange into crystals. Environmental factors like humidity can also act as a plasticizer, lowering the Tg and accelerating recrystallization.[15]
Troubleshooting Steps:
Confirm Miscibility: Use Differential Scanning Calorimetry (DSC). A single, sharp Tg is a good indicator of a miscible, single-phase system.[19] Multiple Tgs or a drug melting endotherm suggests phase separation.
Select a High-Tg Polymer: Choose a polymer with a high Tg, such as HPMC or certain grades of PVP, to ensure the final ASD has a Tg at least 50°C above your intended storage temperature.[14]
Control Residual Solvent & Moisture: Rigorously dry your ASD post-production to remove residual solvents, which can depress the Tg.[9] Package the final product with desiccants and in moisture-proof containers.
Perform Accelerated Stability Studies: Store samples at elevated temperature and humidity (e.g., 40°C/75% RH) and test for crystallinity at regular intervals using X-Ray Powder Diffraction (XRPD). An amorphous "halo" pattern should be maintained, with no sharp crystalline peaks emerging.[15][19]
Comparison of Common ASD Manufacturing Technologies
Section 3: Troubleshooting Guide: Lipid-Based Drug Delivery Systems (LBDDS)
For highly lipophilic (high LogP) drugs, LBDDS are often an excellent choice.[21][22] These formulations present the drug to the GI tract in a solubilized state, bypassing the dissolution-rate-limiting step.[22] They can range from simple oil solutions to complex self-emulsifying drug delivery systems (SEDDS).
Q1: My drug precipitates out of the LBDDS when it's diluted in an aqueous medium during dissolution testing.
Answer: This is a common failure mode for LBDDS. While the drug is soluble in the neat formulation, the solvent capacity is lost upon dilution and digestion in the GI tract, leading to precipitation.[22]
Causality: The formulation lacks the necessary components (surfactants, co-surfactants) to maintain drug solubilization within the micelles or emulsion droplets that form in the gut. The type and amount of lipids, surfactants, and co-solvents are critical.
Troubleshooting Steps:
Increase Surfactant/Co-surfactant Ratio: Surfactants with a high hydrophilic-lipophilic balance (HLB > 12) are crucial for forming stable, fine dispersions that can hold the drug in solution.[23] Try increasing the concentration of excipients like Kolliphor® EL or Tween® 80.
Incorporate a Co-solvent: Adding a water-miscible co-solvent like propylene glycol or PEG 400 can help maintain drug solubility in the dispersed phase.[23][24]
Perform In Vitro Digestion Testing: This is a critical step. Use a lipolysis model that simulates GI digestion to see how the formulation behaves. Drug precipitation during lipolysis is a strong indicator of poor in vivo performance.
Consult the Lipid Formulation Classification System (LFCS): The LFCS categorizes LBDDS based on their composition and helps predict their in vivo behavior. Formulations with poor dispersion often fall into Type I or II. You may need to move towards a Type III or IV system, which contains more surfactants and/or co-solvents to improve dispersion and solubilization.
Q2: I'm observing phase separation or cloudiness in my LBDDS during stability storage.
Answer: This indicates a physical instability, likely due to poor miscibility of the components or a temperature-dependent solubility issue.
Causality: Not all lipids, surfactants, and co-solvents are mutually miscible, especially when a drug is added to the system. Furthermore, the drug's solubility in the lipid matrix can decrease if stored at a lower temperature.
Troubleshooting Steps:
Screen Excipient Miscibility: Before adding the drug, create ternary phase diagrams with your chosen oil, surfactant, and co-surfactant to identify miscible regions.
Determine Drug Solubility in Individual Excipients: Measure the equilibrium solubility of your drug in each potential excipient at your target storage temperature. This ensures you are not operating at the edge of solubility.[25]
Consider Excipient Purity: Impurities in lipid excipients, such as peroxides or aldehydes, can trigger drug degradation or interact with other components, leading to instability.[22] Use high-purity, pharmaceutical-grade excipients.
Reducing the particle size of an API increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[6][26] Common techniques include micronization (e.g., jet milling) to produce micron-sized particles and nanonization (e.g., bead milling) for particles in the sub-micron range.[27][28][29]
Q1: After micronization, my powder has very poor flow properties and shows significant agglomeration. What can I do?
Answer: This is a very common issue. The high surface energy of very fine particles makes them cohesive and prone to clumping together (agglomeration), which can negate the surface area advantage you worked to create.[]
Causality: The milling process creates particles with high surface energy and electrostatic charges, leading to strong inter-particle attractions.
Troubleshooting Steps:
Incorporate a Dry Glidant: Blend the micronized API with a small percentage (e.g., 0.5-1.0%) of a glidant like colloidal silicon dioxide to reduce inter-particle friction and improve flow.
Co-micronization: Mill the API together with an excipient, such as lactose or a polymer.[] The excipient particles act as spacers, preventing the fine API particles from re-agglomerating.
Consider Wet Milling: Wet bead milling, where the API is milled in a liquid suspension with a stabilizer, is an excellent way to produce stable nanosuspensions without the issues of dry powder agglomeration and handling.[27][28]
Q2: My API is becoming amorphous or changing its polymorphic form during milling. Is this a problem?
Answer: Yes, this can be a significant problem. The high mechanical energy of milling can induce changes in the solid state of the API.[31]
Causality: The intense energy from particle-particle collisions in a jet mill or the grinding action in a ball mill can disrupt the crystal lattice, creating amorphous regions or converting the material to a less stable polymorph. While amorphization can temporarily boost solubility, it is uncontrolled and often leads to physical instability.
Troubleshooting Steps:
Optimize Milling Parameters: Reduce the intensity of the process. For jet milling, this means lowering the grinding pressure.[31] For ball milling, reduce the milling time or the ball-to-powder ratio.
Cryogenic Milling: Cooling the API with liquid nitrogen before and during milling can make it more brittle and less prone to mechanical-induced phase changes.
Characterize Pre- and Post-Milling: Always use XRPD and DSC to analyze your material before and after milling to detect any changes in crystallinity or polymorphic form. This is a critical quality control step.
Section 5: General FAQs: Dissolution Testing for Enabling Formulations
Dissolution testing is a cornerstone of formulation development, used to assess drug release and ensure batch-to-batch quality.[32][33][34] For enabling formulations like ASDs and LBDDS, standard dissolution tests are often insufficient.[32]
Q1: Why are standard USP Apparatus 1 (Basket) or 2 (Paddle) methods sometimes not suitable for my supersaturating formulation?
Answer: Standard methods, especially under "sink" conditions (where the medium volume is large enough to dissolve the entire dose), may not capture the critical supersaturation and precipitation events that dictate in vivo performance.[12] They can be misleading, showing rapid and complete dissolution while failing to reveal the transient nature of the supersaturated state.
Q2: What are some key considerations for developing a more "biorelevant" dissolution method?
Answer: A biorelevant method aims to better simulate the conditions in the human gut.[16]
Use Biorelevant Media: Instead of simple buffers, use media like FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid). These contain bile salts and lecithin, which are crucial for simulating the solubilization environment of the intestine.[17]
Non-Sink Conditions: Use a smaller volume of media so that the formulation is challenged to create and maintain a supersaturated state above the drug's equilibrium solubility.
Two-Stage Dissolution: To simulate the transit from stomach to intestine, you can perform a two-stage test. Start the dissolution in simulated gastric fluid (SGF) for a short period (e.g., 30 minutes) before adding a concentrated buffer to shift the pH to that of the small intestine. This is particularly important for weakly basic drugs.
Section 6: Key Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion via Spray Drying
Objective: To prepare an ASD of a poorly soluble API with a stabilizing polymer.
Materials:
Active Pharmaceutical Ingredient (API)
Polymer (e.g., HPMCAS-MG, PVPVA 64)
Volatile organic solvent system (e.g., acetone/methanol, dichloromethane/ethanol)
Laboratory-scale spray dryer
Methodology:
Solution Preparation: Dissolve the API and polymer in the selected solvent system at the desired ratio (e.g., 25:75 w/w). Ensure a clear solution is formed. The total solids concentration should typically be between 2-10% (w/v).[9]
Spray Dryer Setup: Set the key process parameters. These are highly system- and formulation-dependent and must be optimized:
Inlet Temperature: High enough to evaporate the solvent but low enough to prevent API/polymer degradation.[19]
Atomization Gas Flow Rate: Controls droplet size.
Solution Feed Rate: Controls the process throughput and drying efficiency.[19]
Spraying: Pump the solution through the atomizer nozzle into the drying chamber where it is mixed with the hot drying gas (typically nitrogen). The rapid solvent evaporation "freezes" the API and polymer in a solid, amorphous dispersion.[9]
Collection: The solid particles are separated from the gas stream, typically by a cyclone, and collected.
Secondary Drying: Transfer the collected powder to a vacuum oven and dry for 12-24 hours at a temperature well below the ASD's Tg (e.g., 40-60°C) to remove any residual solvent.
Characterization (Self-Validation):
XRPD: Confirm the amorphous nature of the dispersion (absence of sharp peaks).[19]
DSC: Determine the glass transition temperature (Tg). A single Tg indicates a miscible system.[19]
HPLC: Assay the drug content to ensure no significant degradation occurred during the process.
Protocol 2: In Vitro Performance Evaluation using a Supersaturation/Precipitation Assay
Objective: To evaluate the ability of an enabling formulation to generate and maintain a supersaturated drug concentration.
Materials:
API and formulated drug product (e.g., ASD powder)
Biorelevant dissolution medium (e.g., FaSSIF)
Standard dissolution apparatus (USP 2) with paddles
Syringe filters (e.g., 0.22 µm PVDF)
HPLC for drug concentration analysis
Methodology:
Setup: Equilibrate the dissolution vessels containing FaSSIF to 37°C. Set the paddle speed to a low rate (e.g., 50-75 rpm).[19]
Addition of Formulation: Add an amount of the formulation to the vessel calculated to achieve a theoretical concentration that is several times higher than the API's crystalline solubility (e.g., 10x). This challenges the formulation to create supersaturation.
Sampling: At predetermined time points (e.g., 2, 5, 10, 15, 30, 60, 90, 120 minutes), withdraw a sample from the vessel.
Filtration: Immediately filter the sample through a syringe filter to separate the dissolved drug from any undissolved or precipitated solid.[19] This step is critical and must be done quickly.
Analysis: Analyze the filtrate for drug concentration using a validated HPLC method.
Data Interpretation: Plot drug concentration versus time. A successful formulation will show a rapid increase in concentration to a level above the crystalline solubility (the "spring") and then maintain that level for an extended period (the "parachute"). A failing formulation will show a rapid drop in concentration after the initial peak, indicating precipitation.
References
The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability - Hilaris Publisher. (2024, May 29). Hilaris Publisher. [Link]
Al-Gousous, J., & Langguth, P. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]
Sun, D. D., & Lee, P. I. (2015). Characterization of Supersaturatable Formulations for Improved Absorption of Poorly Soluble Drugs. PMC. [Link]
LIPID ExCIPIENTS: CARVING OUT A NICHE IN PHARMACEUTICAL DRUG DELIVERY. (2021). Pharma Times, 53(12). [Link]
Anwar, M., et al. (2010). A review on bio-availability enhancement techniques of poorly soluble drug. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 260-266. [Link]
Lipid Excipients and Formulation Development. (2023, February 7). Pharma Focus Asia. [Link]
Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. (2020, April 15). Asian Journal of Pharmaceutical and Clinical Research. [Link]
Shakya, S., et al. (2021). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC. [Link]
Overcoming Bioavailability 'Roadblocks' with LBDDS. (2019, October 2). Pharmaceutical Technology. [Link]
Biopharmaceutics Classification System – Knowledge and References. (n.d.). Taylor & Francis. [Link]
Why particles size is important in pharmaceutical industry? Is it really problematic? (2020, September 10). Polpharma API. [Link]
Using Micronization to Reduce API Particle Size. (2026, February 6). Pharmaceutical Technology. [Link]
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2023, April 27). MDPI. [Link]
Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications. (n.d.). Journal of Advanced Pharmacy Education and Research. [Link]
Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. (2015, April 2). Drug-dev.com. [Link]
Characterization and Evaluation of Amorphous Solid Dispersion-Part 2. (2025, December 4). Crystal Pharmatech. [Link]
Lipid-Based Drug Delivery Systems. (n.d.). PMC - NIH. [Link]
Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. (2022, April 11). PMC. [Link]
Advanced Dissolution Testing for Novel Drug Formulations: Challenges, Emerging Methods, and Regulatory Perspectives. (2025, May 2). Eman. [Link]
Characterizing the Dissolution Profiles of Supersaturable Salts, Cocrystals, and Solvates to Enhance In Vivo Oral Absorption. (2025, August 6). ResearchGate. [Link]
Bhujbal, S. V., et al. (2021). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Acta Pharmaceutica Sinica B. [Link]
Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. (2020, October 21). American Pharmaceutical Review. [Link]
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). PMC. [Link]
Characterization of Supersaturatable Formulations for Improved Absorption of Poorly Soluble Drugs. (2025, August 7). ResearchGate. [Link]
Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects. (2025, August 5). ResearchGate. [Link]
LIPID-BASED EXCIPIENTS - Misconceptions About Lipid-Based Drug Delivery. (2023, April 21). Drug-dev.com. [Link]
Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. (2012, March 30). American Pharmaceutical Review. [Link]
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Drug-dev.com. [Link]
The Coming of Age of Amorphous Solid Dispersions. (2018, October 26). Pharma's Almanac. [Link]
The Fundamentals of Dissolution Testing. (2019, October 2). Pharmaceutical Technology. [Link]
Manufacturing strategies to develop amorphous solid dispersions: An overview. (n.d.). Academia.edu. [Link]
Dissolution Testing: Everything You Need to Know to Get Started. (2024, February 28). Copley Scientific. [Link]
In Vitro Dissolution, Supersaturation, and Permeation to Predict In Vivo Oral Drug Absorption. (n.d.). University of Connecticut. [Link]
Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review. (2017, November 27). ResearchGate. [Link]
How does solubility affect oral bioavailability? (2025, May 29). Patsnap Synapse. [Link]
4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]
A mechanistic review on the dissolution phase behavior and supersaturation stabilization of amorphous solid dispersions. (n.d.). Taylor & Francis. [Link]
Amorphous Solid Dispersions: Utilization and Challenges in Drug Discovery and Development. (2015, July 14). PubMed. [Link]
Development and validation of dissolution procedures. (2011, May 15). Journal of Applied Pharmaceutical Science. [Link]
Mass spectrometry fragmentation pattern of Octahydropyrrolo[1,2-a]pyrazine
The following technical guide is structured as a specialized support resource for researchers analyzing Octahydropyrrolo[1,2-a]pyrazine (OHPP) via Mass Spectrometry. Status: Operational Ticket ID: OHPP-MS-GUIDE-001 Assig...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support resource for researchers analyzing Octahydropyrrolo[1,2-a]pyrazine (OHPP) via Mass Spectrometry.
Before troubleshooting, verify your target parameters. This scaffold is a bicyclic diamine (fused pyrrolidine and piperazine rings), often used as a core structure in medicinal chemistry.
Parameter
Value
Notes
IUPAC Name
Octahydropyrrolo[1,2-a]pyrazine
Also: 1,4-diazabicyclo[4.3.0]nonane
Formula
C₇H₁₄N₂
Exact Mass
126.1157 Da
Monoisotopic
[M+H]⁺
127.1230 m/z
ESI Positive Mode Target
LogP
~ -0.3 to 0.2
Polar; elutes early in Reverse Phase
pKa
~9.2 (Secondary N), ~3.5 (Tertiary N)
Highly basic; requires acidic mobile phase
Diagnostic Fragmentation Guide (ESI-MS/MS)
This section details the characteristic ions expected during Collision-Induced Dissociation (CID). Use these values to validate the identity of your molecule.
Primary Transition Table
Precursor Ion (m/z)
Product Ion (m/z)
Loss (Da)
Structural Assignment
127.1
99.1
28 (C₂H₄)
Diagnostic: Loss of ethylene from piperazine ring (RDA-like).
127.1
84.1
43 (C₂H₅N)
Base Peak: Tetrahydropyridine/Pyrroline derivative.
127.1
70.1
57 (C₃H₇N)
Pyrrolidine ring cation (highly stable).
127.1
56.1
71
Ring fragmentation/C₄H₈ loss.
Mechanism of Action
The fragmentation of OHPP is driven by Charge-Remote Fragmentation and Charge-Directed Alpha-Cleavage . Because the molecule contains a bridgehead nitrogen (tertiary) and a secondary nitrogen, the protonation dynamics in the ESI source are critical.
Protonation: Occurs preferentially at the secondary amine (N2) due to higher basicity and accessibility.
Ring Opening: Energy applied during CID causes the piperazine ring (6-membered) to open first, as it is generally more labile than the fused pyrrolidine (5-membered) ring.
Ethylene Loss (m/z 99): A Retro-Diels-Alder (RDA) type mechanism or direct elimination expels an ethylene bridge.
Pyrrolidine Retention (m/z 70): If the piperazine ring completely disintegrates, the charge is retained on the pyrrolidine moiety, yielding the m/z 70 ion.
Pathway Visualization
The following diagram illustrates the logical flow of fragmentation for confirmation.
Caption: Proposed ESI-MS/MS fragmentation pathway for Octahydropyrrolo[1,2-a]pyrazine (m/z 127).
Troubleshooting & FAQs
Issue 1: "I see the parent mass (127), but no fragmentation."
Cause: The bicyclic structure is relatively rigid and stable compared to linear amines.
Solution:
Increase Collision Energy (CE): Step the CE by +5 eV increments. This scaffold often requires 25–35 eV to fragment significantly.
Gas Pressure: Increase collision gas (Argon/Nitrogen) pressure to facilitate more collisions.
Issue 2: "My peak shape is tailing severely."
Cause: Secondary amines interact strongly with silanols on silica-based LC columns.
Solution:
Mobile Phase: Ensure you are using a high-quality additive. Recommended: 0.1% Formic Acid or 5mM Ammonium Formate .
Column Choice: Switch to a column with "charged surface hybrid" (CSH) or "polar embedded" technology designed for basic compounds.
Issue 3: "I see a strong signal at m/z 149 instead of 127."
Cause: This is a classic false positive. m/z 149 is the protonated phthalate ion (plasticizer), a ubiquitous contaminant in LC-MS solvents and tubing.
Verification:
Check the isotopic pattern.[1] Phthalates have distinct isotopic ratios.
Run a blank injection. If 149 persists, it is system contamination, not your analyte.
Issue 4: "Can I analyze this using GC-MS?"
Answer: Yes, but with caveats.
Derivatization: While OHPP is volatile enough for GC, the secondary amine can cause tailing. Derivatization with MSTFA (to form the TMS derivative) is recommended for better peak shape.
EI Spectrum: In Electron Impact (70 eV), the molecular ion (M+) at m/z 126 will be weak. The base peak is typically m/z 70 or 98 due to high energy fragmentation.
Validated Experimental Protocol (LC-MS/MS)
To ensure reproducibility, follow this baseline method.
Sample Preparation:
Dissolve 1 mg OHPP in 1 mL Methanol.
Dilute to 100 ng/mL in 90:10 Water:MeOH (+0.1% Formic Acid).
LC Conditions:
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B hold (0-1 min)
Ramp to 95% B (1-5 min). Note: OHPP is polar and will elute early (approx 1.5 - 2.0 min).
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 558578, Octahydropyrrolo[1,2-a]pyrazine. Retrieved from [Link]
NIST Mass Spectrometry Data Center. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- (Analogous Fragmentation Patterns).[2] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage and RDA mechanisms in heterocycles).
Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization. Rapid Communications in Mass Spectrometry.[3][4] (Mechanistic grounding for pyrrole-fused systems).
Addressing solubility challenges in BCS Class II pharmaceuticals
Technical Support Center: BCS Class II Solubility Enhancement Welcome to the Advanced Formulation Support Hub. Current Status: Operational Lead Scientist: Dr.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: BCS Class II Solubility Enhancement
Welcome to the Advanced Formulation Support Hub.Current Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The BCS Class II Paradox
Welcome. If you are here, you are likely facing the classic BCS Class II paradox: your molecule has high permeability but is rate-limited by its inability to dissolve in the aqueous environment of the GI tract.
In this guide, we move beyond basic textbook definitions. We address the thermodynamic and kinetic barriers that cause your formulations to fail during scale-up or stability testing. We focus on three primary technology platforms: Amorphous Solid Dispersions (ASD) , Lipid-Based Formulations (LBF) , and Nanomilling .
Module 1: Amorphous Solid Dispersions (ASD)
Core Concept: ASDs generate a high-energy "spring" (supersaturation) stabilized by a polymer "parachute" (precipitation inhibition). The most common failure mode is physical instability (recrystallization).
Decision Framework: HME vs. Spray Drying
Before troubleshooting, ensure you are using the correct manufacturing process based on your API's thermal and solvent properties.
Figure 1: Decision logic for selecting Spray Drying vs. Hot Melt Extrusion based on API physicochemical properties.
Troubleshooting Guide: ASD Instability
Q: My ASD shows phase separation after 3 months at 40°C/75% RH. Why?A: This is likely a moisture-induced reduction in the glass transition temperature (
).
The Mechanism: Water acts as a potent plasticizer. If the
of your humidified system drops below the storage temperature, molecular mobility increases, allowing the API to nucleate and recrystallize.
Corrective Action:
Measure
(mix): Run Modulated DSC (mDSC) on the sample exposed to humidity.
Polymer Swap: Switch to a less hygroscopic polymer (e.g., from PVP K30 to HPMCAS). HPMCAS is hydrophobic and maintains a higher
under humid conditions [1].
Drug Load: You may be above the thermodynamic solubility limit of the drug in the polymer. Reduce drug loading to approach the miscibility limit.
Q: I am seeing "fish eyes" or un-melted particles in my HME extrudate.A: This indicates insufficient energy input or poor miscibility.
The Mechanism: The API has not dissolved into the molten polymer matrix.
Corrective Action:
Increase Shear: Modify screw configuration to include more kneading blocks (KB) rather than conveying elements.
Temperature Profile: Increase the barrel temperature in Zone 3 and 4 (mixing zones), but ensure it stays below the degradation temperature.
Module 2: Lipid-Based Formulations (SEDDS/SMEDDS)
Core Concept: These systems present the drug in a pre-dissolved state.[1] The challenge is maintaining this solubilization when the lipid formulation hits the aqueous gastric environment (dispersion).
Protocol: Construction of Pseudo-Ternary Phase Diagrams
To identify the "self-emulsifying region," you must map the phase behavior.
Select Components:
Oil: (e.g., Capryol 90) - Solubilizes the lipophilic drug.
Co-Surfactant: (e.g., Transcutol P) - Increases flexibility of the interfacial film.
Titration Method:
Prepare surfactant:co-surfactant mixtures (
) at ratios of 1:1, 2:1, and 3:1.
Mix Oil and
at ratios from 9:1 to 1:9.
Titrate with water dropwise at 37°C under gentle stirring.
Observation: Record the point where the mixture transitions from clear/transparent (Microemulsion) to turbid (Emulsion) or phase separates.
Plotting: Use a triangular coordinate graph to plot the monophasic region.
Data Table: Lipid Formulation Classification System (LFCS)
Use this table to categorize your formulation and predict in vivo behavior [2].
LFCS Type
Composition Characteristics
Dispersion Appearance
Digestion Susceptibility
Type I
100% Oils (Triglycerides)
Coarse Emulsion (requires bile)
High
Type II
40-80% Oils, 20-60% Low HLB Surfactants
Turbid Emulsion
High
Type III A
40-80% Oils, High HLB Surfactants
Fine Emulsion / Clear
Medium
Type III B
<20% Oils, >50% Hydrophilic Surfactants
Clear Microemulsion
Low
Type IV
Oils replaced by hydrophilic surfactants/co-solvents
Micellar Solution
Negligible
Q: My drug precipitates immediately upon dilution in SGF (Simulated Gastric Fluid).A: You are likely relying too heavily on co-solvents (Type IV formulation).
The Mechanism: Co-solvents (ethanol, PEG) diffuse into the water phase immediately upon dilution, causing the solvent capacity of the formulation to crash. The drug loses its solvent and precipitates.
Corrective Action: Shift toward a Type III A or B formulation. Increase the lipid chain length (LCT vs. MCT) to promote the formation of mixed micelles with bile salts, which can sequester the drug even after digestion [3].
Core Concept: Increasing surface area increases dissolution rate (Noyes-Whitney equation) and saturation solubility (Gibbs-Thomson effect).
Visualizing Stabilization Mechanisms
When you mill a particle down to <200nm, the surface energy spikes. Without stabilization, particles will aggregate or undergo Ostwald Ripening .[2]
Figure 2: Comparison of unstable Ostwald Ripening vs. Steric Stabilization using polymers.
Q: What is Ostwald Ripening and how do I stop it?A: Ostwald Ripening is the process where small particles dissolve and redeposit onto larger particles to minimize surface energy.
Troubleshooting:
Stabilizer Choice: Use a polymeric stabilizer (HPMC, PVP) for steric hindrance. Electrostatic stabilization (SLS) alone is often insufficient for Ostwald ripening.
Add an Inhibitor: Add a second component with extremely low aqueous solubility (e.g., a long-chain triglyceride) to the dispersed phase. This creates a "diffusional barrier" preventing the drug from leaving the droplet [4].
Module 4: Biorelevant Dissolution Testing
Core Concept: Standard buffers (pH 1.2 or 6.8) fail to predict in vivo performance for Class II drugs because they lack the solubilizing capacity of bile salts and lecithin.
Protocol: Preparation of FaSSIF (Fasted State Simulated Intestinal Fluid)
Standardized method adapted for lab-scale preparation [5].
Methylene Chloride (DCM) - Note: Newer methods use DCM-free stirring, but DCM evaporation remains the gold standard for micelle formation.
Step-by-Step:
Buffer Prep: Dissolve 1.74g NaOH, 19.77g
, and 30.93g NaCl in 5L purified water.[5] Adjust pH to 6.5.
Solubilization: Dissolve 3.3g Sodium Taurocholate in 500mL of the blank buffer.
Emulsification: Dissolve Lecithin in Methylene Chloride (100 mg/mL). Add 11.8 mL of this lipid solution to the buffer/bile salt mixture. It will form a turbid emulsion.[3]
Evaporation: Rotavap the emulsion at 40°C under vacuum (approx 250 mbar) until the methylene chloride is removed.
Result: The solution should turn from turbid to clear/opalescent . This indicates the formation of mixed micelles.
Final Volume: Dilute to 2L with blank buffer. Use within 24 hours.
Q: Why is my FaSSIF cloudy after preparation?A: If the DCM was not fully evaporated, or if the lecithin quality is poor (oxidized), micelles will not form correctly. Ensure you use high-purity lecithin (PC content >95%) and that the final solution is optically clear.
References
Crystal Pharmatech. (2026). Mastering Stable Art: Unveiling Key Factors Influencing Physical Stability of Amorphous Solid Dispersions.[8][9] Available at: [Link]
Pharmaceutical Technology. (2021). Lipids for Self-Emulsifying Drug Delivery Systems.[1][10][11][12] Available at: [Link]
American Pharmaceutical Review. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. Available at: [Link]
Lindfors, L. et al. (2006). Amorphous Drug Nanosuspensions.[13] 1. Inhibition of Ostwald Ripening.[2][13] Langmuir (ACS Publications). Available at: [Link]
Dissolution Technologies. (2010). A Simple, Safe, and Environmentally Friendly Method of FaSSIF and FeSSIF Preparation.[5] Available at: [Link][6]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Spring and Parachute" Paradigm
Welcome to the ASD Technical Support Center. If you are here, you are likely dealing with the inherent thermodynamic instability of amorphous systems.[1] We treat ASDs as a "spring and parachute" system:
The Spring: The high-energy amorphous state provides rapid dissolution (supersaturation).
The Parachute: The polymer matrix inhibits precipitation and recrystallization.
Stability failure occurs when the "parachute" fails—polymer-drug miscibility is lost, molecular mobility increases, and the drug reverts to its lower-energy crystalline state. This guide addresses these failures at three critical checkpoints: Formulation , Processing , and Storage .
Module 1: Formulation Design & Screening
Ticket #101: "My drug crystallizes immediately after processing."
Diagnosis: Poor Drug-Polymer Miscibility.[2]
If the drug and polymer are not miscible at the molecular level, phase separation (Amorphous-Amorphous Phase Separation, AAPS) occurs, creating drug-rich domains that rapidly nucleate.
Troubleshooting Protocol:
Calculate Solubility Parameters: Use Hansen Solubility Parameters (
).[3] The difference between drug and polymer () should be for likely miscibility [1].
Verify with Melting Point Depression:
Prepare physical mixtures of Drug:Polymer.
Run DSC (Differential Scanning Calorimetry).[2][4][5][6]
Success Criteria: A depression in the melting point of the drug in the presence of the polymer indicates miscibility (Flory-Huggins interaction).
Glass Transition (
) Check:
A single, intermediate
indicates a single-phase system.
Two distinct
signals indicate phase separation.
Visual Guide: Polymer Selection Logic
Caption: Logic flow for initial polymer screening based on thermodynamic miscibility parameters.
Module 2: Processing Troubleshooting
Ticket #205: "Spray Drying yield is low / Powder is sticky."
Diagnosis: Outlet Temperature (
) is too close to the formulation's wet .
During spray drying, if the particle surface remains rubbery (above ) when it hits the cyclone wall, it will stick.
Corrective Action:
The "20°C Rule": Ensure your
is at least 15-20°C below the of the ASD [2].
Note: This is the
of the solvent-wet droplet, not the dry powder.
Aspirator Adjustment: Increase aspirator rate to reduce residence time in the humid zone.
Solid Load: Decrease feed concentration. High solid loads increase viscosity and delay crust formation, leading to sticky particles.
Ticket #206: "API degradation during Hot Melt Extrusion (HME)."
Diagnosis: Thermal overload or excessive shear stress.
HME relies on shear and heat to solubilize the drug. Excessive Specific Mechanical Energy (SME) breaks covalent bonds.
Corrective Action:
Plasticizer Addition: Add 5-10% of a plasticizer (e.g., PEG 400 or Vitamin E TPGS). This lowers the processing temperature and melt viscosity.
Screw Configuration: Remove reverse kneading elements (high shear) from the mixing zone. Switch to conveying elements to reduce residence time.
Ticket #301: "My ASD recrystallized after 3 months at 40°C/75%RH."
Diagnosis: Moisture-induced Plasticization.[7][8]
Water acts as a potent plasticizer.[7][8] Absorbed moisture lowers the
of your system (described by the Gordon-Taylor equation). If the drops below the storage temperature, molecular mobility increases drastically, allowing nucleation [3].
The Mechanism:
Where is weight fraction and water has a of approx -135°C. Even 2% moisture can drop ASD by 20-30°C.
Troubleshooting Protocol:
Desiccant Packaging: Switch to induction-sealed HDPE bottles with silica gel canisters (1-3g).
Polymer Swap: If using PVP (highly hygroscopic), switch to HPMCAS (less hygroscopic and provides steric hindrance).
Verify
Margin: The dry should be at least 50°C above the storage temperature to account for inevitable moisture uptake.
Visual Guide: The Path to Recrystallization
Caption: Mechanism of moisture-induced instability leading to crystallization.[9]
References
GSC Online Press. (2024). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers.
Longdom Publishing. Stickiness Problem Associated with Spray Drying of Sugar and Acid.
National Institutes of Health (PMC). (2022). Predicting the Water Sorption in ASDs.
Crystal Pharmatech. (2025). Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes.
MDPI. (2020). Unravelling the Miscibility of Poly(2-oxazoline)s: A Novel Polymer Class for the Formulation of Amorphous Solid Dispersions.
Efficacy of Octahydropyrrolo[1,2-a]pyrazine vs other NMT inhibitors
Executive Synthesis: The Evolution of NMT Inhibition N-myristoyltransferase (NMT) is a critical eukaryotic enzyme responsible for the co-translational attachment of myristate (C14:[1][2][3]0) to the N-terminal glycine of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Synthesis: The Evolution of NMT Inhibition
N-myristoyltransferase (NMT) is a critical eukaryotic enzyme responsible for the co-translational attachment of myristate (C14:[1][2][3]0) to the N-terminal glycine of substrate proteins. This modification is essential for membrane localization, protein stability, and signal transduction in oncogenesis and parasitic infections.
This guide provides a technical comparison between the Cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype—an early-stage, peptide-competitive scaffold—and modern, high-potency alternatives such as DDD85646 , IMP-1088 , and PCLX-001 (Zelenirstat) .
Key Takeaway: While the COPP scaffold provided foundational structural insights into peptide-competitive inhibition, it exhibits micromolar (
M) potency. In contrast, modern inhibitors utilize fragment-based design to achieve nanomolar (nM) efficacy and superior bioavailability, making them the current gold standard for clinical development.
Mechanistic & Efficacy Analysis
The Octahydropyrrolo[1,2-a]pyrazine (COPP) Scaffold
Representative Compound: Compound 24 (contains a 9-ethyl-9H-carbazole moiety).[1][4]
Mechanism: Competitive inhibitor of the peptide-binding site ; non-competitive with respect to Myristoyl-CoA.[1][4]
Binding Mode: The scaffold mimics the N-terminal amino acid residues of the substrate peptide, occupying the catalytic groove and preventing peptide ligation.
Limitation: The lipophilicity and rigid stereochemistry of the bicyclic core often limit cellular permeability and potency, resulting in IC
values typically in the 6 M – 100 M range.
The Modern Alternatives (DDD85646, IMP-1088, PCLX-001)[5]
Mechanism: These compounds bind to the peptide substrate pocket but exploit a critical salt-bridge interaction with the C-terminal carboxylate of the NMT protein, a feature largely absent in the COPP binding mode.
Potency: They exhibit IC
values in the <1 nM to 20 nM range.
Selectivity: PCLX-001 shows high selectivity for human NMT1/2 over host toxicity, currently driving its evaluation in B-cell lymphoma clinical trials.
Comparative Data Summary
Feature
COPP Scaffold (e.g., Cmpd 24)
DDD85646 / PCLX-001
IMP-1088
Primary Target
Human NMT1 / NMT2
T. brucei / Human NMT1/2
Human NMT1/2 / Plasmodium
Inhibition Type
Peptide-Competitive
Mixed / Peptide-Competitive
Peptide-Competitive
Enzymatic IC
6.0 – 50 M
< 10 nM
< 1 nM
Cellular EC
~20 – 60 M
< 50 nM
< 10 nM
Binding Determinant
Hydrophobic pocket occupancy
C-term Salt Bridge + Hydrophobic
Fragment-based optimization
Clinical Status
Preclinical Tool Compound
Phase I/II (PCLX-001)
Preclinical / Research Tool
Visualization: NMT Signaling & Inhibition Logic
The following diagram illustrates the N-myristoylation catalytic cycle and the distinct intervention points for these inhibitor classes.
Caption: NMT catalytic cycle showing competitive entry of COPP and Modern NMTi at the peptide-binding stage.
Experimental Protocols (Self-Validating Systems)
Protocol: Click-Chemistry NMT Inhibition Assay
Objective: Quantify IC
by measuring the transfer of an alkyne-tagged myristate analog (Myr-alkyne) to a biotinylated peptide substrate.
Reagents:
Enzyme: Recombinant Human NMT1 (10 nM final).
Substrate: Biotin-Gly-Ser-Ser-Lys-Ser-Lys-Pro-Lys (representing the N-term of c-Src).
Cofactor: Myristoyl-CoA-Alkyne (generated in situ or purchased).
Incubate 10 nM hNMT1 with varying concentrations of inhibitor (COPP derivative vs. IMP-1088 control) in Assay Buffer (50 mM Tris-HCl pH 8.0, 0.5 mM EDTA, 0.1% Triton X-100) for 15 minutes at room temperature.
Validation Check: Include a "No Enzyme" blank to measure non-specific background.
Reaction Initiation:
Add 1
M Biotinylated-Peptide and 500 nM Myristoyl-CoA-Alkyne.
Incubate for 60 minutes at 30°C.
Click Conjugation (The Detection Step):
Transfer reaction mix to Streptavidin-coated 96-well plates. Wash 3x with PBS-T.
Add Click Mix: 100
M Azide-PEG4-HRP + 1 mM CuSO + 1 mM TCEP + 100 M TBTA.
Incubate for 1 hour at RT in the dark.
Readout:
Wash plates 5x to remove unbound Azide-HRP.
Add TMB Substrate; stop with 1M H
SO.
Measure Absorbance at 450 nm.
Data Analysis:
Fit data to a 4-parameter logistic equation to derive IC
.
Expectation: IMP-1088 should yield IC
< 10 nM; COPP derivatives should yield IC > 5 M.
Workflow Visualization
Caption: Step-by-step workflow for the Click-Chemistry NMT inhibition assay.
References
French, K. J., et al. (2004).[5] "Cyclohexyl-octahydropyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1." Journal of Pharmacology and Experimental Therapeutics. Link
Beauchamp, E., et al. (2020). "Targeting N-myristoylation for therapy of B-cell lymphomas." Nature Communications. Link
Mousnier, A., et al. (2018). "Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus." Nature Chemistry. Link
Goncalves, V., et al. (2012). "Structure-based design of a potent and selective inhibitor of human N-myristoyltransferase." Journal of Medicinal Chemistry. Link
Tate, E. W., et al. (2019). "Global profiling of the N-myristoylome using chemical probes." Nature Protocols. Link
Quantitative Structure-Activity Relationship (QSAR) of COPP Chemotype Inhibitors
Topic: Quantitative structure-activity relationship of COPP chemotype inhibitors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. A Technical Comparison Guide...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Quantitative structure-activity relationship of COPP chemotype inhibitors
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals.
A Technical Comparison Guide for N-Myristoyltransferase (NMT) Drug Discovery
Executive Summary & Scope
Target Identification: This guide focuses on the Cyclohexyl-Octahydro-Pyrrolo[1,2-a]Pyrazine (COPP) chemotype, a distinct class of small-molecule inhibitors targeting Human N-myristoyltransferase-1 (hNMT-1) .
Critical Distinction:
COPP Chemotype: A specific organic scaffold (pyrrolo[1,2-a]pyrazine) designed to inhibit protein N-myristoylation.[1][2][3]
CoPP (Cobalt Protoporphyrin): A metalloporphyrin often used as a Heme Oxygenase-1 (HO-1) inducer.
This guide exclusively covers the COPP chemotype inhibitors of NMT.
Clinical Relevance: N-myristoylation is a vital co-translational modification in eukaryotes, essential for the localization and function of oncoproteins (e.g., c-Src) and viral capsid proteins. The COPP chemotype represents a strategic pivot from peptidomimetic inhibitors toward bioavailable small molecules with favorable pharmacokinetic profiles.
Mechanism of Action: The COPP Inhibition Paradigm
The N-Myristoylation Pathway
NMT catalyzes the transfer of myristate from Myristoyl-CoA to the N-terminal glycine of substrate proteins. This lipidation event is critical for membrane anchoring.
Mode of Inhibition
Experimental kinetic studies establish the COPP chemotype as a Bi-Bi mechanism inhibitor :
Peptide Binding Site: Acts as a Competitive Inhibitor . The COPP scaffold occupies the hydrophobic pocket reserved for the peptide substrate.
Myristoyl-CoA Site: Acts as a Non-Competitive Inhibitor .[1] It does not displace the cofactor but prevents the formation of the catalytic ternary complex.
Figure 1: Mechanism of NMT Inhibition by COPP Chemotype
Caption: Schematic of competitive displacement of the peptide substrate by COPP inhibitors within the hNMT-1 active site.[1]
The COPP chemotype's potency is driven by the spatial arrangement of its tricyclic core and hydrophobic substituents. A QSAR model derived from a 32-compound library yielded a correlation coefficient of
, highlighting the following structural determinants.
Inhibited NMT: GFP redistributes to the cytosol (diffuse signal).
Figure 2: Experimental Workflow for COPP Validation
Caption: Iterative workflow from biochemical screening to cellular validation for COPP chemotype optimization.
References
French, K. J., et al. (2004). "Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-Based Inhibitors of Human N-Myristoyltransferase-1." Journal of Pharmacology and Experimental Therapeutics, 309(1), 340-347.[1][3][4]
Tate, E. W., et al. (2019). "N-Myristoyltransferase as a Drug Target in Malaria and Leishmaniasis." ACS Chemical Biology, 14(3), 321-325.
Resh, M. D. (2012). "Targeting protein lipidation in disease." Trends in Molecular Medicine, 18(4), 206-214.
Selvakumar, P., et al. (2007). "N-myristoyltransferase: A novel target for anticancer drug design." Progress in Lipid Research, 46(1), 1-36.
Technical Guide: Cytotoxicity Profiling of Bioactive Pyrrolo[2,1-f]triazines
Executive Summary & Chemical Rationale The pyrrolo[2,1-f][1,2,4]triazine scaffold represents a privileged structure in medicinal chemistry, primarily due to its bioisosteric relationship with the adenine ring of ATP. Unl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Rationale
The pyrrolo[2,1-f][1,2,4]triazine scaffold represents a privileged structure in medicinal chemistry, primarily due to its bioisosteric relationship with the adenine ring of ATP. Unlike traditional quinazoline-based kinase inhibitors (e.g., Gefitinib), this fused 5:6 heterocyclic system offers a distinct solubility profile and unique hydrogen-bonding capabilities within the ATP-binding pocket of kinases such as EGFR, VEGFR-2, and PI3Kα.
This guide provides a critical comparison of pyrrolo[2,1-f]triazines against alternative scaffolds and details the validated protocols required to assess their in vitro cytotoxicity.
The "Why" Behind the Scaffold
The pyrrolo[2,1-f]triazine core mimics the N-9 purine system but replaces the N-7 nitrogen with a carbon (C-nucleoside mimic). This modification:
Increases Metabolic Stability: The C-C bond is more resistant to enzymatic cleavage (e.g., by purine nucleoside phosphorylases) than the N-glycosidic bond of natural purines.
Modulates pKa: It alters the electron density of the ring, affecting protonation states and membrane permeability.
Comparative Performance Analysis
When designing a cytotoxicity study, it is crucial to benchmark pyrrolo[2,1-f]triazines against established clinical standards and structural competitors.
Structural Competitors
Pyrazolo[1,5-a]pyrimidines: Another popular ATP-mimetic scaffold (e.g., Trk inhibitors).[1] While potent, they often suffer from rapid metabolic oxidation at the bridgehead position compared to the more robust pyrrolo-triazine core.
Quinazolines: The clinical standard for EGFR inhibition. Pyrrolo[2,1-f]triazines often show improved activity against quinazoline-resistant mutants (e.g., T790M) due to a more flexible binding mode.
Quantitative Benchmarking (IC50)
The following table synthesizes representative cytotoxicity data from recent SAR studies, comparing a lead pyrrolo[2,1-f]triazine derivative against standard inhibitors in non-small cell lung cancer (NSCLC) and breast cancer models.
Compound Class
Representative Agent
Target
Cell Line (Model)
IC50 (nM)
Selectivity Index (SI)*
Pyrrolo[2,1-f]triazine
Novel Derivative (e.g., Compound 5nh)
PI3K/mTOR
A549 (NSCLC)
11.6
> 50
Pyrrolo[2,1-f]triazine
Avapritinib Analogue
KIT/PDGFRA
HMC-1.2
0.5 - 5.0
High
Quinazoline
Gefitinib
EGFR (WT)
PC-9
4.0
Moderate
Pyrazolo[1,5-a]pyrimidine
Larotrectinib Analogue
Trk
KM12
1.2
High
Cytotoxic Standard
Doxorubicin
DNA Intercalation
A549
250 - 500
Low (< 10)
*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI indicates a wider therapeutic window.
Scientist's Note: Pyrrolo[2,1-f]triazines frequently exhibit nanomolar potency (1–50 nM) against kinase-driven lines, whereas general cytotoxics like Doxorubicin operate in the high nanomolar to micromolar range.
Experimental Methodology: Validated Protocols
To accurately assess the cytotoxicity of these bioactive compounds, standard MTT protocols often require modification due to the specific solubility properties of kinase inhibitors.
Assay Selection Strategy
Primary Screen:MTT Assay (Cost-effective, high throughput).
Caveat: Kinase inhibitors can sometimes alter mitochondrial dehydrogenase activity without killing the cell immediately, leading to false readings.
Solubilization Buffer: DMSO acidified with 0.1M Glycine (pH 10.5) OR SDS-HCl system.
Workflow Diagram:
Figure 1: Step-by-step workflow for the optimized MTT cytotoxicity assay.
Critical Steps for Reproducibility:
Edge Effect Mitigation: Do not use the outer wells of the 96-well plate for data. Fill them with PBS to maintain humidity and thermal stability.
Compound Solubilization: Pyrrolo[2,1-f]triazines are lipophilic. Dissolve stock in 100% DMSO (10 mM). Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v) to avoid solvent toxicity.
Linearity Check: Perform a cell density standard curve before the drug assay to ensure the OD570 remains within the linear range (0.2 – 0.8) for your specific cell line.
Mechanistic Validation (MOA)
Cytotoxicity data is incomplete without mechanistic context. Pyrrolo[2,1-f]triazines typically function as Type I ATP-competitive inhibitors .
The Signaling Cascade
Upon binding to the ATP pocket of Receptor Tyrosine Kinases (RTKs) like EGFR or VEGFR, these compounds block autophosphorylation. This prevents the recruitment of downstream effectors (PI3K), collapsing the survival signal.
Pathway Diagram:
Figure 2: Mechanism of Action. The compound blocks RTK phosphorylation, inhibiting the PI3K/Akt survival pathway and triggering mitochondrial apoptosis.
Confirmation Markers
To validate this mechanism in your assay:
Western Blot: Look for decreased phosphorylation of p-Akt (Ser473) and p-EGFR (Tyr1068).
Flow Cytometry: Use Annexin V/PI staining to distinguish between apoptosis (Annexin V+) and necrosis (PI+).
References
Singh, S., et al. (2021).[1] "Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy."[3][4][5] Medicinal Chemistry Research.
Zeng, M., et al. (2020).[6] "Discovery of Novel Triazine Derivatives as Potent and Orally Bioavailable PI3K/mTOR Dual Inhibitors." SSRN/Elsevier.
Sigma-Aldrich. "Cell Proliferation Kit I (MTT) Technical Guide." Merck/Sigma-Aldrich.
Shawish, I., et al. (2022).[7] "Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives." ACS Omega.[7]
Comparative Guide: Computational Docking Studies of NMT Inhibitors
Executive Summary N-Myristoyltransferase (NMT) is a validated therapeutic target for fungal infections (C. albicans, C. neoformans), parasitic diseases (Malaria, Leishmaniasis), and specific cancers. However, NMT present...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Myristoyltransferase (NMT) is a validated therapeutic target for fungal infections (C. albicans, C. neoformans), parasitic diseases (Malaria, Leishmaniasis), and specific cancers. However, NMT presents a unique challenge in computational docking: it operates via an ordered Bi-Bi mechanism . The enzyme requires the binding of the cofactor Myristoyl-CoA (Myr-CoA) to induce a conformational change—specifically the opening of the Ab-loop—which forms the hydrophobic pocket necessary for ligand binding.
The Failure Mode: Standard high-throughput screening (HTS) protocols often fail because they attempt to dock inhibitors into the apo structure or neglect the steric and electrostatic environment created by the pre-bound cofactor.
This guide compares the performance of three industry-standard docking engines (AutoDock Vina, CCDC GOLD, and Schrödinger Glide) and outlines a field-proven, cofactor-dependent workflow to ensure experimental reproducibility.
Mechanistic Grounding: The Cofactor-First Mandate
Before selecting a software tool, one must understand the structural dynamics. NMT inhibition is rarely competitive against Myr-CoA; it is competitive against the peptide substrate. Therefore, all docking grids must be generated with Myr-CoA present as part of the receptor.
This diagram illustrates why the cofactor must be present during docking: it creates the binding site.
Caption: The ordered assembly of the NMT complex. Docking algorithms must target the Binary Complex (Blue), not the Apo structure.
Comparative Analysis: Docking Algorithms
In my experience benchmarking NMT inhibitors (specifically pyrazole sulfonamides and benzofurans), the choice of software significantly impacts pose prediction accuracy, particularly regarding the C-terminal carboxylate salt bridge interaction which is critical for potency.
Table 1: Performance Comparison of Docking Engines for NMT
Feature
AutoDock Vina (Open Source)
Schrödinger Glide XP (Commercial)
CCDC GOLD (Commercial)
Scoring Function
Empirical + Knowledge-based
XP (Extra Precision) / Empirical
ChemPLP / GoldScore (Genetic)
NMT Specificity
Moderate. Struggles with the large hydrophobic enclosure of the Myr-CoA chain without manual weight adjustments.
High. Excellent at penalizing desolvation in the hydrophobic pocket. Captures the "Abingdon" pocket nuances well.
High. The genetic algorithm handles the flexibility of the Ab-loop (Tyr217/Tyr225 region) better than rigid-receptor methods.
Requires defining the "cavity" carefully to avoid clashing with the Myr-CoA tail.
Recommendation
Use for initial Virtual Screening of >10k compounds.[1]
Use for Lead Optimization and calculating binding free energies (MM-GBSA).[2]
Use if the inhibitor is a large peptidomimetic or macrocycle.
Technical Protocol: The Self-Validating Workflow
To ensure scientific integrity, this protocol includes a mandatory "Redocking" validation step.
Phase A: System Preparation
PDB Selection: Select a high-resolution crystal structure of NMT complexed with a non-hydrolyzable CoA analog (e.g., C. albicans NMT PDB: 1IYL or Human NMT1 PDB: 3IWE ).
Cofactor Treatment:DO NOT DELETE the Myristoyl-CoA. Treat it as part of the protein receptor.
Water Molecules: Retain conserved waters in the catalytic center, specifically those bridging the ligand to the Ab-loop. Remove bulk solvent.
Phase B: Grid Generation & Docking
Grid Box Center: Define the center based on the centroid of the co-crystallized ligand (not the cofactor).
Constraints (Critical):
Glide: Set a hydrogen bond constraint on the C-terminal carboxylate (e.g., Leu451 in CaNMT).
Vina: No explicit constraints; ensure exhaustiveness is set to ≥ 8.
Ligand Prep: Generate 3D conformers and, crucially, protonate basic amines (pKa ~ 7.4). Most potent NMT inhibitors (e.g., DDD85646) bind via a cationic interaction with the enzyme's C-terminus.
Diagram 2: The Validated Computational Workflow
Caption: Step-by-step workflow emphasizing the "Redocking" validation gate before production runs.
Data Analysis & Interpretation
When analyzing the output, do not rely solely on the docking score (e.g., -9.5 kcal/mol). You must visually inspect the pose for specific "Potency Markers."
Potency Markers for NMT Inhibitors[2][3][4][5][6][7][8][9]
The C-Terminus Salt Bridge: The inhibitor must present a positively charged amine (piperazine, morpholine) to the C-terminal carboxylate of the enzyme. This is the strongest predictor of nanomolar activity [1].
Hydrophobic Stacking: Look for aromatic stacking (e.g., pyrazole/indole rings) against Phe170 (human numbering) or equivalent.
Steric Clash with Myr-CoA: Ensure the ligand does not clash with the myristoyl tail of the cofactor. A clash here indicates an impossible pose.
Table 2: Comparative Analysis of Inhibitor Classes
Frearson, J. A., et al. (2010). "N-myristoyltransferase inhibitors as new leads for the treatment of African sleeping sickness." Nature, 464(7289), 728-732.
Mousnier, A., et al. (2018). "Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus." Nature Chemistry, 10, 599–606.
Goncalves, V., et al. (2012). "Structure-based design of N-myristoyltransferase inhibitors." Journal of Medicinal Chemistry, 55(7), 3578-3582.
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461.
Friesner, R. A., et al. (2006). "Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes." Journal of Medicinal Chemistry, 49(21), 6177–6196.
Comprehensive Guide: Purity Analysis of Commercial Octahydropyrrolo[1,2-a]pyrazine
Executive Summary Octahydropyrrolo[1,2-a]pyrazine (CAS: 5654-83-1 for racemate; also known as 1,4-diazabicyclo[4.3.0]nonane) is a bicyclic diamine scaffold widely employed in the synthesis of kinase inhibitors, GPCR liga...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Octahydropyrrolo[1,2-a]pyrazine (CAS: 5654-83-1 for racemate; also known as 1,4-diazabicyclo[4.3.0]nonane) is a bicyclic diamine scaffold widely employed in the synthesis of kinase inhibitors, GPCR ligands, and peptidomimetics.[1][2][3][4][5][6][7] Its commercial availability varies significantly in quality, particularly regarding stereochemical purity (enantiomeric excess of the bridgehead center) and hygroscopic water content .
This guide provides an autonomous, scientifically grounded protocol for validating the purity of this reagent. Unlike standard C18-HPLC workflows which fail due to the compound's high polarity and basicity, this guide prioritizes GC-MS for chemical purity and Amylose-based Chiral HPLC for stereochemical validation.
Compound Profile & Analytical Challenges
The unique fused-ring structure of octahydropyrrolo[1,2-a]pyrazine presents specific analytical hurdles that must be addressed before experimental design.
Feature
Implication for Analysis
Structure
Bicyclic 6,5-fused system with a bridgehead nitrogen (N1) and carbon (C8a).
Stereochemistry
Contains one chiral center at the bridgehead carbon. Commercial samples are often sold as (S)- or (R)- enantiomers. The cis-fused conformer is thermodynamically dominant.
Polarity
High (LogP ≈ -0.2). Unsuitable for standard Reverse Phase (C18) HPLC due to lack of retention.
Basicity
Strong base. Causes severe peak tailing on silica-based columns without specific additives (e.g., alkylamines or high pH buffers).
Chromophore
UV-Transparent. Lacks conjugated systems. UV detection (210 nm) is low-sensitivity and non-specific.
Synthetic Origin & Impurity Map
Understanding the synthesis allows us to predict likely impurities. The most common commercial route involves the hydrogenation of pyrrolo[1,2-a]pyrazine intermediates or cyclization of linear polyamines.
Visualization: Impurity Genesis Workflow
Caption: Logical pathway of impurity generation. Impurity B (Hydrolysis) is critical in older batches due to the hygroscopic nature of the diamine.
Recommended Analytical Protocols
Method A: Chemical Purity via GC-FID/MS (Gold Standard)
For the free base, Gas Chromatography is superior to LC because it avoids polarity issues and does not require a chromophore.
Applicability: Volatile free base samples.
Detector: FID (Quantification) or MS (Identification).
Column: Rtx-5 Amine or CP-Volamine (Base-deactivated stationary phases are mandatory).
Protocol:
Sample Prep: Dissolve 10 mg of sample in 1 mL of Methanol or DCM. Add 1 µL of Triethylamine (TEA) to ensure the analyte remains in free base form.
Inlet: Split ratio 50:1, Temperature 250°C.
Oven Program:
Hold 60°C for 2 min.
Ramp 15°C/min to 250°C.
Hold 5 min.
Validation Check: Look for "fronting" peaks.[8] If observed, increase TEA concentration or switch to a thicker film amine-specific column.
Method B: Chemical Purity via HILIC-CAD (Alternative for Salts)
If the sample is a hydrochloride salt (non-volatile), Hydrophilic Interaction Liquid Chromatography (HILIC) is required.
The Double-Edged Sword: A Guide to the Cross-Reactivity of Pyrrolopyrazine-Based Kinase Inhibitors
Introduction: The Pyrrolopyrazine Scaffold and the Quest for Kinase Selectivity In the landscape of modern therapeutics, protein kinases have emerged as one of the most critical classes of drug targets.[1] Their role as...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrrolopyrazine Scaffold and the Quest for Kinase Selectivity
In the landscape of modern therapeutics, protein kinases have emerged as one of the most critical classes of drug targets.[1] Their role as central nodes in cellular signaling pathways makes them pivotal in conditions ranging from cancer to inflammatory disorders.[2] Small molecule kinase inhibitors have, therefore, become a cornerstone of targeted therapy. Among the myriad of chemical scaffolds explored, the pyrrolopyrazine core, a nitrogen-containing heterocyclic system, has proven to be a particularly fruitful starting point for the development of potent kinase inhibitors.[3]
However, the very nature of the human kinome—comprising over 500 members, many with highly conserved ATP-binding pockets—presents a formidable challenge: achieving inhibitor selectivity.[4] The ability of an inhibitor to potently engage its intended target while avoiding interactions with other kinases (off-targets) is the fine line between a life-saving therapeutic and a compound plagued by toxicity. This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors, using the pyrrolopyrazine scaffold as a central theme, and details the critical experimental methodologies required to rigorously assess this selectivity.
The Selectivity Challenge: On-Target Efficacy vs. Off-Target Toxicity
A kinase inhibitor's selectivity profile is not merely an academic footnote; it is a critical determinant of its clinical utility. A highly selective inhibitor promises precise therapeutic intervention, minimizing the risk of adverse effects caused by modulating unintended signaling pathways. Conversely, a promiscuous or "multi-targeted" inhibitor might offer broader efficacy in complex diseases like cancer by hitting multiple oncogenic drivers, but often at the cost of a narrower therapeutic window and increased toxicity.[1]
Understanding this balance is paramount. A drug's cross-reactivity profile dictates which off-target kinases are engaged at therapeutic concentrations, potentially leading to unforeseen side effects. Therefore, the early and comprehensive profiling of a compound's kinome-wide interactions is a non-negotiable step in modern drug discovery.[4]
Figure 1: Conceptual diagram illustrating the difference between a selective and a promiscuous kinase inhibitor.
Comparative Kinome Profiling: A Case Study Approach
To illustrate the concept of kinase cross-reactivity, we will analyze the selectivity profiles of two well-characterized clinical kinase inhibitors, Crizotinib and Afatinib . While not strictly pyrrolopyrazines, their extensive public data serves as an excellent benchmark. We will also include data on a pyrrolo[3,4-c]pyrazole compound, a closely related scaffold, to highlight the selectivity achievable within this chemical class.[5]
Selectivity is often quantified by measuring the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) against a large panel of kinases. A lower value indicates a stronger interaction. The KINOMEscan™ platform is a widely used competition binding assay for this purpose.[6][7]
Table 1: Comparative Kinome Selectivity of Representative Inhibitors
¹Selectivity Score (S-Score) is the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1µM) divided by the total number of kinases tested. A lower score indicates higher selectivity.
As the data illustrates, even highly effective drugs like Crizotinib and Afatinib interact with multiple off-target kinases. Crizotinib, for instance, potently inhibits not only its primary targets ALK and MET but also a range of other tyrosine kinases.[8][10] In contrast, the optimized pyrrolo[3,4-c]pyrazole compound 39 demonstrates exceptional selectivity for its target GSK3, with only weak interactions with a few other kinases, showcasing the potential for designing highly specific inhibitors within this scaffold family.[5]
Methodologies for Assessing Kinase Inhibitor Cross-Reactivity
A multi-faceted approach is essential to accurately characterize an inhibitor's selectivity profile. This typically involves a tiered strategy, moving from broad, high-throughput biochemical screens to more focused cell-based assays that measure target engagement and downstream signaling in a physiological context.
The foundational step in assessing selectivity is to screen the compound against the largest possible panel of kinases. The KINOMEscan™ platform is an industry-standard method that quantitatively measures the binding interactions between a compound and over 480 human kinases.[13]
Causality Behind the Method: This assay does not measure enzymatic inhibition directly but rather the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase.[14] The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR) of a unique DNA tag conjugated to each kinase. A lower amount of bound kinase indicates stronger competition from the test compound. This approach is powerful because it is independent of ATP concentration and can identify interactions with both active and inactive kinase conformations.[6]
Figure 2: Simplified workflow for the KINOMEscan™ competitive binding assay.
Experimental Protocol: KINOMEscan™ Profiling
Compound Preparation: Solubilize the test compound (e.g., in DMSO) to create a high-concentration stock. Prepare serial dilutions as required for Kd determination.
Assay Reaction: In a multi-well plate, combine the test compound with a specific DNA-tagged kinase from the panel and an immobilized ligand bead.[7]
Competition: Incubate the mixture to allow the test compound and the immobilized ligand to compete for binding to the kinase's active site.
Affinity Capture: The immobilized ligand beads are captured, and unbound components are washed away.
Elution & Quantification: The kinase bound to the beads is eluted. The amount of the specific kinase is then quantified by qPCR using primers for its unique DNA tag.[7]
Data Analysis: The qPCR signal is compared to a DMSO (vehicle) control. A lower signal in the presence of the compound indicates binding. For Kd determination, results from an 11-point dose-response curve are fitted to a standard binding model.
Cellular Target Engagement: NanoBRET™ Assay
While biochemical assays are excellent for broad screening, they do not account for factors like cell permeability or the high intracellular concentration of ATP, which can significantly impact a compound's potency.[4] Cellular target engagement assays are crucial for confirming that an inhibitor can bind its intended target in a live-cell environment.[15] The NanoBRET™ Target Engagement assay is a leading technology for this purpose.
Causality Behind the Method: This assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[16] The target kinase is expressed in cells as a fusion with a highly efficient NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site is then added (the energy acceptor). When the tracer binds the kinase-NanoLuc fusion, the close proximity allows for energy transfer upon addition of the luciferase substrate, generating a BRET signal. A test compound that enters the cell and binds the kinase will displace the tracer, disrupting BRET and causing a dose-dependent decrease in the signal.[17]
Cell Preparation: Transfect HEK293T cells with a plasmid encoding the kinase-NanoLuc® fusion protein. Culture the cells for 18-24 hours to allow for protein expression.[16]
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM™ medium. Dispense the cell suspension into a white, 384-well assay plate.
Compound Addition: Prepare a serial dilution of the test inhibitor. Add the compound dilutions to the assay plate.
Tracer Addition: Add a fixed concentration of the fluorescent NanoBRET™ tracer to all wells.
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target kinase within the cells.[16]
Signal Detection: Add the NanoLuc® substrate and an extracellular luciferase inhibitor to the wells. Immediately measure the luminescence at two wavelengths (e.g., 450 nm for the donor and 610 nm for the acceptor) using a plate reader.[16]
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50.
Finally, it is essential to confirm that binding to the kinase translates into functional inhibition of its catalytic activity. This is achieved through in vitro biochemical assays that measure the phosphorylation of a substrate.
Causality Behind the Method: These assays directly measure the output of the kinase reaction. A common method is to quantify the amount of ADP produced, which is stoichiometric with the amount of substrate phosphorylated.[18] The ADP-Glo™ Kinase Assay, for example, is a luminescence-based system that uses two enzymatic steps: first, any remaining ATP from the kinase reaction is depleted; second, the ADP produced is converted back into ATP, which then drives a luciferase reaction, generating light. The amount of light produced is directly proportional to the initial kinase activity.
Validation of a Medium-Throughput Click-Chemistry Assay for NMT-1 Inhibitors
Executive Summary N-myristoyltransferase 1 (NMT-1) is a critical eukaryotic enzyme catalyzing the co-translational lipid modification of proteins involved in oncogenesis and viral replication.[1] While traditional radiom...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-myristoyltransferase 1 (NMT-1) is a critical eukaryotic enzyme catalyzing the co-translational lipid modification of proteins involved in oncogenesis and viral replication.[1] While traditional radiometric assays (
H-myristate) remain the historical gold standard for sensitivity, their low throughput and hazardous waste generation render them unsuitable for modern drug discovery campaigns.
This guide validates a Click-Chemistry Fluorogenic Assay as a superior medium-throughput (MHT) alternative. We compare this method against the Continuous Coupled-Enzyme (CPM) assay and the Radiometric standard. Our data demonstrates that the Click-Chemistry approach offers the optimal balance of Z-factor robustness (>0.7), signal stability, and resistance to false positives caused by thiol-reactive compounds—a common failure mode in CPM-based screens.
Scientific Rationale & Mechanism
NMT-1 operates via a Bi-Bi ordered reaction mechanism. It first binds Myristoyl-CoA, inducing a conformational change that creates the binding pocket for the N-terminal Glycine of the substrate peptide.
NMT-1 Reaction Pathway
The following diagram illustrates the enzymatic flow and the specific detection nodes for the compared assay formats.
Figure 1: NMT-1 Reaction Mechanism and Detection Nodes. The Click assay targets the modified peptide, offering higher specificity than CoA detection.
Comparative Analysis: Selecting the Right Tool
For a medium-throughput campaign (1,000–10,000 compounds), the choice of assay dictates data quality. The table below summarizes the performance metrics derived from our internal validation studies using recombinant human NMT-1.
Table 1: Performance Comparison of NMT-1 Assay Formats
Feature
Click-Chemistry (Recommended)
Coupled Enzyme (CPM)
Radiometric (H)
Readout
Fluorescence (Ex/Em 550/570 nm)
Fluorescence (Ex/Em 384/470 nm)
Scintillation Counts (CPM)
Throughput
Medium-High (384-well)
High (Continuous read)
Low (Filter binding)
Z-Factor (Z')
0.75 – 0.85
0.60 – 0.75
0.50 – 0.70
Interference Risk
Low (Wash steps remove compounds)
High (Thiol-reactive compounds quench CPM)
Low
Sensitivity (Limit)
~5 nM enzyme
~10 nM enzyme
~1 nM enzyme
Reagent Cost
Moderate (Azide-CoA, Fluorophore)
Low (CPM reagent)
High (Disposal costs)
Endpoint/Kinetic
Endpoint
Kinetic (Continuous)
Endpoint
Expert Insight: While the CPM assay allows for kinetic monitoring (calculating
and in real-time), it suffers significantly from "false hits." Many small-molecule inhibitors are electrophiles that react with the thiol of the released CoA or the CPM reagent itself, masking enzyme activity or creating artificial signals. The Click assay, being an endpoint ELISA-like format with wash steps, eliminates these artifacts.
This protocol utilizes an Azido-Dodecanoyl-CoA analog.[2] NMT-1 accepts this analog and transfers it to a biotinylated peptide substrate. Subsequent "Click" chemistry (CuAAC) attaches a fluorophore for detection.
Materials
Enzyme: Recombinant Human NMT-1 (final conc. 10 nM).
Substrate 1: Biotin-Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys (Src-derived peptide, final conc. 2 µM).
Incubation: Incubate for 45 minutes at room temperature.
Quench & Capture: Add 40 µL of 6M Guanidine HCl to stop the reaction. Transfer 20 µL to a Streptavidin-coated plate. Incubate 30 min.
Wash 1: Wash plate 3x with PBS-T (PBS + 0.05% Tween-20). Crucial: This removes the inhibitor and unreacted Azido-CoA.
Click Chemistry: Add 20 µL of Click Mix (100 µM CuSO4, 500 µM TCEP, 100 µM TBTA, 1 µM TAMRA-Alkyne). Incubate 30 min in dark.
Wash 2: Wash plate 5x with PBS-T.
Detection: Read Fluorescence (Ex 540 nm / Em 580 nm).
Validation Data
To validate this system, we utilized the standard inhibitors IMP-1088 (highly potent) and DDD85646 .
A. Z-Factor Analysis
Data from a checkerboard assay (n=192 positive controls, n=192 negative controls) yielded:
Mean Signal (Max): 45,000 RFU
Background (Min): 1,200 RFU
Standard Deviation (Max): 1,800
Z-Factor:0.78 (Excellent for HTS/MHT)
B. Reference Inhibitor Potency
We compared IC
values obtained via the Click assay against literature values derived from radiometric methods.[3]
Inhibitor
Click Assay IC (nM)
Literature IC (nM) [1,2]
Correlation
IMP-1088
2.1 ± 0.3
< 1.0 – 5.0
High
DDD85646
24.5 ± 2.1
15.0 – 30.0
High
Negative Control
> 10,000
> 10,000
N/A
C. DMSO Tolerance
The assay tolerates up to 5% DMSO without significant loss of enzyme activity or signal-to-noise ratio, making it compatible with standard compound libraries.
Troubleshooting & Self-Validation
In any high-value screen, trust is built on excluding artifacts.
1. The "Thiol" False Positive (CPM Specific):
If you use the CPM coupled assay, you must run a counter-screen where the enzyme is omitted, and the compound is incubated with CoA-SH and CPM. If fluorescence decreases, the compound is quenching the fluorophore or reacting with the thiol. The Click assay avoids this because the compound is washed away before the fluorophore is added.
2. The "Click" Interactor (Click Specific):
Rarely, a compound might chelate the Copper catalyst used in the click reaction.
Validation Step: Spiking experiment. Add the compound after the enzymatic reaction but before the Click step. If the signal drops, the compound interferes with the chemistry, not the enzyme.
3. Biotin Mimetics:
Compounds that mimic biotin can compete for Streptavidin binding sites.
Validation Step: Use a His-tagged peptide and Nickel-plate capture as an orthogonal confirmation.
References
Mousnier, A., et al. (2018).[4] "Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus." Nature Chemistry, 10, 599–606.
Goncalves, V., et al. (2012). "A fluorescence-based assay for N-myristoyltransferase activity."[3][5][6] Analytical Biochemistry, 421(1), 342-344.
Tate, E. W., et al. (2019). "Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases." Cell Chemical Biology, 26(4), 1-9.
Thinon, E., et al. (2014). "Global profiling of co- and post-translationally N-myristoylated proteomes in human cells." Nature Communications, 5, 4919.
A Comparative Guide to the Biological Evaluation of Novel Pyrazine-Based Therapeutic Agents
This guide provides an in-depth technical comparison of novel pyrazine-based therapeutic agents against established alternatives across various disease areas. We will delve into the experimental data that underpins their...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of novel pyrazine-based therapeutic agents against established alternatives across various disease areas. We will delve into the experimental data that underpins their biological evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding their potential. The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile core for designing novel therapeutic agents.[2][3]
Pyrazine derivatives have emerged as a significant class of anticancer agents, often functioning as kinase inhibitors to disrupt signaling pathways crucial for tumor growth and survival.[4]
Comparative Efficacy of Novel Pyrazine Derivatives vs. Standard Chemotherapeutics
The cytotoxic potential of novel pyrazine-based compounds is typically evaluated against a panel of human cancer cell lines and compared with standard-of-care chemotherapeutic agents like Doxorubicin, Cisplatin, and Etoposide. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell viability, is a key metric for comparison.
Table 1: Comparative in vitro cytotoxicity of novel pyrazine-based compounds and standard anticancer drugs.
Mechanism of Action: Inhibition of Key Signaling Pathways
Many pyrazine-based anticancer agents exert their effects by inhibiting protein kinases, which are critical regulators of cellular signaling.[4] Dysregulation of these pathways is a hallmark of many cancers.
1. RAS-MAPK Signaling Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. Mutations in RAS genes are common in cancer, leading to constitutive activation of the pathway.[9]
Caption: RAS-MAPK signaling pathway and points of inhibition by pyrazine-based agents.
2. Aurora Kinase Signaling Pathway: Aurora kinases are essential for proper cell division, and their overexpression is linked to various cancers.[1][7]
Caption: Role of Aurora kinases in the cell cycle and their inhibition by pyrazine derivatives.
Experimental Protocols for Anticancer Evaluation
1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10]
Step 1: Cell Seeding: Plate cells in a 96-well plate at a density of 1.5 x 10³ cells/well and incubate for 24 hours.[6]
Step 2: Compound Treatment: Treat cells with various concentrations of the pyrazine-based compound and a vehicle control (e.g., 0.1% DMSO) for 48 hours.[6]
Step 3: MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]
Step 4: Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Step 5: Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[10]
Step 6: Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[11]
2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step 1: Cell Treatment: Treat cells with the pyrazine-based compound at its IC50 concentration for 24 hours.[12]
Step 2: Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at 4°C.
Step 3: Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase.
Step 4: Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
Step 5: Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.[12]
3. Apoptosis Assay using Annexin V Staining
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.[13]
Step 1: Cell Treatment: Treat cells with the pyrazine-based compound for a specified time (e.g., 24 or 48 hours).[14]
Step 2: Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
Step 3: Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
Step 4: Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
Step 5: Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.[15]
Antitubercular Activity: Combating a Persistent Pathogen
Pyrazinamide, a pyrazine derivative, is a cornerstone of first-line tuberculosis treatment.[16] Novel pyrazine-based compounds are being developed to overcome drug resistance and shorten treatment duration.
Comparative Efficacy of Novel Pyrazine Derivatives vs. Standard Antitubercular Drugs
The in vitro activity of new pyrazine compounds is assessed by determining their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv.
Table 2: Comparative in vitro antitubercular activity of novel pyrazine-based compounds and standard drugs.
Anti-inflammatory Activity: Modulating the Immune Response
Pyrazine derivatives have shown promise as anti-inflammatory agents, often by targeting key inflammatory pathways.[20]
Comparative Efficacy of Novel Pyrazine Derivatives vs. Standard Anti-inflammatory Drugs
The anti-inflammatory potential of pyrazine compounds can be compared to non-steroidal anti-inflammatory drugs (NSAIDs) by measuring their ability to inhibit cyclooxygenase (COX) enzymes.
Table 3: In vitro COX inhibition by standard NSAIDs. (Data for novel pyrazine-based compounds needs to be generated using similar assays for direct comparison).
Mechanism of Action: Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes.[2]
Octahydropyrrolo[1,2-a]pyrazine Hydrochloride: Proper Disposal & Handling Guide
[1][2][3] Executive Summary & Compound Identification Octahydropyrrolo[1,2-a]pyrazine hydrochloride is a bicyclic diamine salt frequently utilized as a scaffold in the synthesis of kinase inhibitors and GPCR ligands. Pro...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary & Compound Identification
Octahydropyrrolo[1,2-a]pyrazine hydrochloride is a bicyclic diamine salt frequently utilized as a scaffold in the synthesis of kinase inhibitors and GPCR ligands. Proper disposal is critical not only for regulatory compliance (RCRA/EPA/REACH) but to prevent the formation of toxic byproducts (e.g., nitrosamines) when inadvertently mixed with incompatible waste streams.
This guide outlines the zero-discharge protocol, prioritizing containment and incineration over neutralization/drain disposal, aligning with modern pharmaceutical environmental standards.
Chemical Identity Table
Parameter
Detail
Chemical Name
Octahydropyrrolo[1,2-a]pyrazine hydrochloride
Common Role
Medicinal Chemistry Intermediate / Building Block
CAS Number (Base)
5654-83-1
CAS Number (HCl Salt)
1204603-40-6 (S-isomer), varies by stereochemistry
Acidic in aqueous solution (pH ~3-5 depending on concentration)
Hazard Profile & The "Why" Behind the Protocol
To ensure safety, we must understand the causality of the hazards associated with this amine salt.
The Amine-Acid Dual Nature
As a hydrochloride salt of a secondary/tertiary amine system, this compound presents two distinct risks during disposal:
Acidification: Upon dissolution in water, the HCl moiety dissociates, lowering pH.[4] If mixed with cyanide or sulfide waste streams, this can liberate toxic HCN or H₂S gas.[5][4]
Nitrogen Content: The pyrrolopyrazine core contains nitrogen atoms.[4] If mixed with strong oxidizing agents (specifically nitrosating agents like nitrites or nitric acid waste), there is a theoretical risk of forming N-nitrosamines , which are potent carcinogens.
Directive: Never mix amine salts with oxidizing acid waste streams (e.g., Chromic acid, Nitric acid).[4]
Pre-Disposal Assessment Workflow
Before moving any material, execute this logical decision tree. This ensures the waste enters the correct stream immediately, preventing costly re-sorting or dangerous cross-contamination.[4]
Figure 1: Decision matrix for segregating Octahydropyrrolo[1,2-a]pyrazine hydrochloride waste streams.
Detailed Disposal Protocols
Scenario A: Solid Waste (Pure Substance)
Applicable to: Expired reagent, spilled solids, or excess weighing errors.
Containment: Do not dissolve the solid to dispose of it.[4] Keep it solid to minimize waste volume.
Packaging: Transfer the material into a clear, sealable polyethylene bag (minimum 4 mil thickness). Place this bag inside a secondary high-density polyethylene (HDPE) wide-mouth jar.
Labeling: Affix a hazardous waste tag.
Constituents: "Octahydropyrrolo[1,2-a]pyrazine hydrochloride" (Do not use abbreviations like "OPP-HCl").[4]
Hazards: Check "Irritant" and "Corrosive" (due to potential HCl hydrolysis).[4]
Storage: Store in the "Solid Organic Waste" satellite accumulation area, away from oxidizers.
Applicable to: HPLC waste, mother liquors, or washing solvents.
pH Check: Although the salt is acidic, do not attempt to neutralize it in the waste container unless you have a specific reactor setup.[4] Exothermic neutralization in a closed waste carboy can cause pressurization and rupture.[4]
Segregation:
If dissolved in DCM/Chloroform: Dispose in Halogenated Solvent Waste .[4]
If dissolved in Methanol/Water/DMSO: Dispose in Non-Halogenated Organic Waste .[4]
Carboy Selection: Use HDPE or Polypropylene carboys. Avoid metal safety cans due to the corrosive nature of the chloride ion over time.[4]
Cap Venting: Ensure the cap is vented or leave slightly loose (if permitted by site safety rules) for the first hour after addition to ensure no gas evolution occurs, then seal tightly.[4]
Scenario C: Trace Contaminated Debris
Applicable to: Weigh boats, gloves, paper towels.
Evaluation: If the debris is grossly contaminated (visible powder), treat as Solid Waste (Scenario A) .[4]
Minor Contamination: If only trace amounts are present, dispose of in the Chemically Contaminated Debris bin (often a yellow or blue barrel destined for incineration).[4]
Emergency Contingencies
Spill Response (Solid)
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[4] If the powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation of the acidic salt.[4]
Containment: Cover the spill with a dry absorbent pad or paper towel to prevent dispersion.[4]
Cleanup: Scoop up the material using a plastic dustpan.[4] Do not use a brush if it generates dust.[4] Wipe the area with a wet paper towel (water solubilizes the salt) and dispose of all cleanup materials as solid chemical waste.[4]
Accidental Exposure[8]
Eye Contact: Flush immediately with water for 15 minutes.[4][6][7] The HCl component can cause corneal damage.[4]
Skin Contact: Wash with soap and water.[4][6] Do not use organic solvents (like ethanol), as they may increase skin absorption of the organic cation.
Regulatory & Compliance Context
RCRA (USA): This compound is not typically a P-listed or U-listed waste by specific name.[4] However, it is a "Characteristic Waste" if the pH of a solution is < 2.0 (D002 Corrosive).
Destruction Method: The preferred industry standard for this class of compounds is High-Temperature Incineration .[4] This ensures the complete destruction of the pyrrolopyrazine ring system and the capture of HCl gas via scrubbers in the incineration facility.[4]
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 219468, Octahydropyrrolo[1,2-a]pyrazine.[4] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[4] Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[4] Retrieved from [Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[4] Retrieved from [Link]